Ochratoxin A-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
666236-28-8 |
|---|---|
Molecular Formula |
C20H18ClNO6 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15+/m1/s1/i2D,3D,4D,5D,6D |
InChI Key |
RWQKHEORZBHNRI-CZHKJLSSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)C2=CC(=C3C[C@H](OC(=O)C3=C2O)C)Cl)[2H])[2H] |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl |
Synonyms |
N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine; (-)- N-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)_x000B_carbonyl]-3-(phenyl-d5)alanine; (R)-N-[(5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-_x000B_ |
Origin of Product |
United States |
Foundational & Exploratory
Ochratoxin A-d5 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ochratoxin A-d5 (OTA-d5), a deuterated analog of the mycotoxin Ochratoxin A. It covers its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical chemistry. Furthermore, it delves into the toxicological mechanisms of Ochratoxin A and outlines a standard experimental protocol for its quantification.
Core Properties of this compound
This compound is the isotope-labeled form of Ochratoxin A, a mycotoxin produced by fungi of the Aspergillus and Penicillium species.[1] The "d5" designation signifies that five hydrogen atoms on the L-phenylalanine moiety have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry, as it is chemically identical to the native toxin but distinguishable by its mass.[2]
Physicochemical and Structural Data
The key quantitative properties of this compound are summarized in the table below, with data for the non-labeled Ochratoxin A provided for comparison.
| Property | This compound | Ochratoxin A |
| CAS Number | 666236-28-8[1][3][4][5][6] | 303-47-9[7][8] |
| Molecular Formula | C₂₀H₁₃D₅ClNO₆[1][3][4][7] | C₂₀H₁₈ClNO₆[8][9] |
| Molecular Weight | 408.84 g/mol [1][3][4][6][7] | 403.81 g/mol [3][7][9] |
| IUPAC Name | N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine[1][3][4][5] | (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid[9] |
| Appearance | Off-White to Pale Green Solid[3][5] | White crystalline powder[9] |
| Melting Point | 112-113 °C[5] | 169 °C (from xylene)[10] |
| Storage Temperature | -20°C[5][6] | -20°C[8] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, DMSO, Methanol[5] | Soluble in polar organic solvents; dissolves in aqueous sodium bicarbonate solutions[10] |
| Mass Shift vs. Native | M+5[6] | N/A |
Chemical Structure Visualization
The structure of this compound consists of a chlorinated dihydroisocoumarin moiety linked via an amide bond to a deuterated L-phenylalanine molecule.
Application in Analytical Methods
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) assays for the precise quantification of Ochratoxin A.[1][2] This technique is considered the gold standard for accuracy in quantitative analysis. The core principle involves adding a known quantity of OTA-d5 to a sample at the beginning of the analytical process.[2] Because OTA-d5 is chemically identical to the native Ochratoxin A, it experiences the same losses during sample extraction, cleanup, and ionization, effectively compensating for matrix effects and procedural variations.[2]
Experimental Protocol: Quantification of Ochratoxin A in Cereals using LC-MS/MS
This protocol describes a general methodology for the determination of Ochratoxin A in cereal samples using immunoaffinity column cleanup and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents:
-
This compound standard solution (e.g., 10 µg/mL in acetonitrile)[6]
-
Ochratoxin A calibration standards
-
Acetonitrile (MS grade)[11]
-
Methanol (MS grade)
-
Water (MS grade)
-
Formic acid
-
Immunoaffinity columns (IAC) specific for Ochratoxin A[12][13]
-
Phosphate-buffered saline (PBS)
2. Sample Preparation and Extraction:
-
Homogenize a representative portion of the cereal sample (e.g., 25 g).
-
Add a known amount of this compound internal standard solution to the sample. The amount should be comparable to the expected concentration range of Ochratoxin A.
-
Add extraction solvent (e.g., 80% methanol in water) and blend at high speed for 3-5 minutes.[13]
-
Centrifuge the mixture and filter the supernatant to remove solid particles.
3. Immunoaffinity Column (IAC) Cleanup:
-
Dilute the filtered extract with PBS to reduce the organic solvent concentration, ensuring optimal antibody binding.
-
Pass the diluted extract through the OchraTest WB immunoaffinity column at a slow, controlled flow rate (e.g., 1-2 drops per second).[14] The antibodies in the column will selectively bind Ochratoxin A and this compound.
-
Wash the column with water to remove unbound matrix components.[14]
-
Elute the bound ochratoxins from the column using methanol.[13][14] Collect the eluate.
4. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 50:50 methanol:water).[14]
-
Inject an aliquot into the LC-MS/MS system.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and methanol/acetonitrile, both typically containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) positive mode. Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both Ochratoxin A and this compound.
5. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the Ochratoxin A standard to the peak area of the this compound internal standard against the concentration of the Ochratoxin A standard.
-
Calculate the concentration of Ochratoxin A in the sample by comparing its peak area ratio to the calibration curve.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 666236-28-8 | Benchchem [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound CAS#: 666236-28-8 [amp.chemicalbook.com]
- 6. 赭曲霉素 A-d5 溶液 10 μg/mL in acetonitrile, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | CAS No- 666236-28-8 | Simson Pharma Limited [simsonpharma.com]
- 8. cifga.com [cifga.com]
- 9. Ochratoxin A | C20H18ClNO6 | CID 442530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jfda-online.com [jfda-online.com]
- 14. lcms.cz [lcms.cz]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Ochratoxin A-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Ochratoxin A-d5 (OTA-d5), a crucial internal standard for the accurate quantification of Ochratoxin A (OTA) in various matrices. OTA is a mycotoxin with significant health implications, making its precise detection essential for food safety and toxicological studies.[1][2][3] The use of a stable isotope-labeled internal standard like OTA-d5 is the gold standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[4][5]
This document details two primary synthetic routes for obtaining OTA-d5: a total synthesis approach and a semi-synthetic method. It includes detailed experimental protocols, tabulated quantitative data, and visual diagrams to elucidate the chemical pathways and experimental workflows.
Synthetic Strategies for this compound
The synthesis of this compound involves the coupling of a deuterated L-phenylalanine moiety with the isocoumarin core of the molecule, known as Ochratoxin α (OTα). Two main strategies have been successfully employed:
-
Total Synthesis: This approach builds the entire OTA-d5 molecule from commercially available starting materials. A key advantage is the ability to introduce the isotopic label at a specific position with high efficiency. A notable total synthesis involves the condensation of a protected d5-L-phenylalanine with a synthesized Ochratoxin α derivative.[6][7][8]
-
Semi-Synthesis: This method utilizes naturally occurring Ochratoxin A as the starting material. It involves the hydrolysis of OTA to yield Ochratoxin α, which is then coupled with commercially available d5-L-phenylalanine.[4] This can be a more direct route if OTA is readily available.
Total Synthesis of this compound
A recently developed expedient total synthesis provides a robust method for producing OTA-d5.[6][7][8] The key step in this synthesis is the condensation reaction between protected L-phenylalanine-d5 and 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylic acid (Ochratoxin α).[6][7][8]
Synthesis of Ochratoxin α (OTα)
The synthesis of the Ochratoxin α core is a multi-step process that begins with commercially available precursors. While the detailed synthesis of OTα is extensive, a key intermediate is formed through a one-pot directed ortho-metalation/alkylation/lactonization of a functionalized aromatic carboxylic acid.[9]
Coupling of Ochratoxin α with L-phenylalanine-d5
The final step in the total synthesis is the amide bond formation between Ochratoxin α and L-phenylalanine-d5. To facilitate this reaction, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC • HCl) and N-hydroxybenzotriazole (HOBt) are often employed.[10]
Experimental Protocol: Total Synthesis of OTA-d5
The following is a generalized protocol based on published methods.[6][7][8] Researchers should consult the original literature for specific reaction conditions and safety precautions.
Materials:
-
Ochratoxin α (synthesized as described in the literature)
-
L-phenylalanine-d5
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC • HCl)
-
N-hydroxybenzotriazole (HOBt)
-
Appropriate solvents (e.g., dichloromethane, dimethylformamide)
-
Reagents for deprotection (if protecting groups are used)
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Activation of Ochratoxin α: Dissolve Ochratoxin α in a suitable anhydrous solvent. Add EDC • HCl and HOBt to the solution and stir at room temperature to form the active ester.
-
Coupling Reaction: In a separate flask, dissolve L-phenylalanine-d5 in a suitable solvent. Add the activated Ochratoxin α solution to the L-phenylalanine-d5 solution. The reaction mixture is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may include extraction and washing steps. The crude product is purified by column chromatography on silica gel to yield pure this compound.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and isotopic purity.
Quantitative Data
| Parameter | Value | Reference |
| Overall Yield (Total Synthesis) | 9% | [6][7][8] |
| Isotopic Purity | >98% | Assumed based on starting material purity |
Semi-Synthesis of this compound
The semi-synthetic approach provides a more direct route to OTA-d5 if Ochratoxin A is available as a starting material.
Hydrolysis of Ochratoxin A to Ochratoxin α
The first step is the acidic or enzymatic hydrolysis of the amide bond in Ochratoxin A to yield Ochratoxin α and L-phenylalanine.
Coupling of Ochratoxin α with L-phenylalanine-d5
The resulting Ochratoxin α is then coupled with L-phenylalanine-d5 using similar coupling chemistry as described in the total synthesis section.
Experimental Protocol: Semi-Synthesis of OTA-d5
The following is a generalized protocol based on published methods.[4]
Materials:
-
Ochratoxin A
-
Hydrochloric acid (for hydrolysis)
-
L-phenylalanine-d5
-
Coupling agents (e.g., EDC • HCl, HOBt)
-
Appropriate solvents
-
Purification supplies
Procedure:
-
Hydrolysis of OTA: Dissolve Ochratoxin A in a suitable solvent and add a strong acid such as hydrochloric acid. The mixture is heated to reflux for a specified period to cleave the amide bond. The reaction progress is monitored by TLC.
-
Isolation of Ochratoxin α: After hydrolysis, the reaction mixture is cooled, and the Ochratoxin α is isolated, often by precipitation and filtration, followed by purification if necessary.
-
Coupling Reaction: The isolated Ochratoxin α is then coupled with L-phenylalanine-d5 following the procedure outlined in the total synthesis protocol (Section 2.3).
-
Purification and Characterization: The resulting this compound is purified and characterized as described previously.
Quantitative Data
| Parameter | Value | Reference |
| Overall Yield (Semi-Synthesis from OTA) | 5% (over 4 steps) | [7] |
| Isotopic Purity | >98% | Assumed based on starting material purity |
Visualization of Synthetic Pathways and Workflows
Total Synthesis Pathway of this compound
Caption: Total synthesis pathway for this compound.
Semi-Synthetic Pathway of this compound
Caption: Semi-synthetic pathway for this compound.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for synthesis and purification.
Conclusion
The synthesis of this compound is a critical process for ensuring the accuracy of analytical methods for its parent mycotoxin. Both total and semi-synthetic routes offer viable pathways to this essential internal standard. The choice of method will depend on the availability of starting materials and the desired scale of production. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working in the fields of mycotoxin analysis, food safety, and drug development. It is imperative to follow established safety protocols when handling mycotoxins and their derivatives.
References
- 1. Ochratoxin A: 50 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of Ochratoxin A for Food and Feed Decontamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycotoxin Analysis in Food and Feed [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 6. A New and Expedient Total Synthesis of Ochratoxin A and d(5)-Ochratoxin A [iris.unical.it]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. portal.fis.tum.de [portal.fis.tum.de]
- 10. Synthesis of analogues of ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Ochratoxin A-d5: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential components found on a Certificate of Analysis (CoA) for the isotopically labeled internal standard, Ochratoxin A-d5. This document is crucial for ensuring the accuracy and reliability of analytical data in research and drug development settings. The guide details the key quality parameters, the analytical methodologies used for their verification, and the proper handling and storage of this certified reference material.
Quantitative Data Summary
A Certificate of Analysis for this compound provides critical quantitative data that certifies its identity, purity, and concentration. These parameters are essential for its use as an internal standard in isotope dilution mass spectrometry and other quantitative analytical methods. The following tables summarize the typical specifications found on a CoA.
Table 1: General Properties and Identification
| Parameter | Specification |
| Chemical Name | N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-phenylalanine-d5 |
| CAS Number | 666236-28-8 |
| Molecular Formula | C₂₀D₅H₁₃ClNO₆ |
| Molecular Weight | 408.84 g/mol [1] |
| Mass Shift (M+5) | Confirmed |
Table 2: Purity and Concentration
| Parameter | Specification |
| Chemical Purity (by HPLC) | ≥98% |
| Isotopic Purity (d5) | >98% relative abundance[2] |
| Certified Concentration | E.g., 10 µg/mL in Acetonitrile |
| Uncertainty | E.g., ± 0.5 µg/mL |
Table 3: Storage and Handling
| Parameter | Specification |
| Storage Condition | -20°C[1] |
| Solvent | Acetonitrile |
| Format | Solution |
Experimental Protocols
The certification of this compound relies on a series of rigorous analytical tests. The methodologies for these tests are detailed below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Chemical purity is determined using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. This method separates this compound from any non-labeled Ochratoxin A, isomers, or other impurities.
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small percentage of acetic or formic acid to improve peak shape. For example, a mixture of acetonitrile/water/acetic acid (99/99/2, v/v/v).
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at approximately 333 nm and emission at approximately 460 nm.
-
Sample Preparation: The this compound standard solution is typically diluted with the mobile phase to an appropriate concentration for analysis.
-
Quantification: The chemical purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Identity Confirmation
LC-MS/MS is a powerful technique used to confirm the identity of this compound and determine its isotopic purity. This is achieved by monitoring specific precursor and product ion transitions (Selected Reaction Monitoring - SRM).
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode.
-
SRM Transitions:
-
Sample Preparation: The standard solution is diluted with an appropriate solvent, such as methanol or acetonitrile, to a low concentration suitable for MS analysis.
-
Analysis: The relative abundance of the d5 isotopologue is determined by comparing the signal intensity of the this compound SRM transition to any signal observed at the SRM transition for unlabeled Ochratoxin A.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR (Proton NMR) spectroscopy is employed to confirm the successful deuteration of the phenyl ring in the phenylalanine moiety of this compound.
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: The this compound standard is dried down and re-dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: The ¹H NMR spectrum of this compound is expected to show the absence of signals in the aromatic region corresponding to the protons of the phenylalanine ring, confirming their replacement with deuterium atoms.[2]
Mandatory Visualizations
The following diagrams illustrate key processes related to the certification and use of this compound.
Caption: Workflow for the Certification of this compound.
Caption: Isotope Dilution Mass Spectrometry Workflow using this compound.
References
Physicochemical Characteristics of Deuterated Ochratoxin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, known for its potent nephrotoxic, carcinogenic, and teratogenic effects.[1] It is a common contaminant in a wide range of food and feed commodities, including cereals, coffee beans, and wine. Due to its high stability and potential health risks, sensitive and accurate quantification of OTA is crucial for food safety and toxicological studies.[1]
Deuterated Ochratoxin A (d-OTA), such as Ochratoxin A-d5, is a stable isotope-labeled analogue of OTA. In d-OTA, one or more hydrogen atoms are replaced with deuterium atoms, most commonly on the L-phenylalanine portion of the molecule.[2] This substitution results in a molecule that is chemically and physically almost identical to native OTA but has a higher molecular weight. This key difference allows it to be distinguished by mass spectrometry. Consequently, d-OTA serves as an ideal internal standard for stable isotope dilution assays (SIDA), the gold standard for mycotoxin quantification.[3][4] Its use corrects for matrix effects and variations during sample preparation, significantly enhancing the accuracy and precision of analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5]
This guide provides an in-depth overview of the core physicochemical characteristics of deuterated Ochratoxin A, details the experimental protocols used for its characterization, and visualizes key analytical workflows.
Physicochemical Properties
The physicochemical properties of deuterated OTA are fundamentally similar to those of its non-deuterated counterpart, with the primary distinction being its molecular weight. The core structure, solubility, and stability remain largely unchanged, making it an excellent mimic of the native toxin in analytical procedures.
Table 1: Comparison of Physicochemical Properties of Ochratoxin A and Deuterated Ochratoxin A (OTA-d5)
| Property | Ochratoxin A (OTA) | Deuterated Ochratoxin A (OTA-d5) | Reference |
| Chemical Formula | C₂₀H₁₈ClNO₆ | C₂₀H₁₃D₅ClNO₆ | [6][7] |
| Molecular Weight | 403.8 g/mol | 408.8 g/mol | [2][6] |
| CAS Number | 303-47-9 | 666236-28-8 | [2][7] |
| Appearance | White crystalline solid | White crystalline solid | [1][8] |
| Melting Point | ~90°C (from benzene), 169°C (from xylene) | Not specified, expected to be similar to OTA | [1][9] |
| Isotopic Purity | N/A | Typically >98% | [2][3] |
| pKa | pKa₁: 4.2-4.4 (carboxyl), pKa₂: 7.0-7.3 (phenolic) | Expected to be identical to OTA | [9] |
| Log P (Octanol/Water) | 4.74 | Expected to be identical to OTA | [8] |
| Solubility | Organic Solvents: Soluble in ethanol (~50 mg/mL), DMSO (~16 mg/mL), DMF (~14 mg/mL), methanol, chloroform, and ketones. Aqueous Solutions: Sparingly soluble in water and aqueous buffers. Soluble in aqueous sodium bicarbonate. | Expected to be identical to OTA. | [1][6][7][10] |
| Stability | Stable under normal cooking conditions but partially degrades at high temperatures (e.g., >150°C).[11][12] Unstable to UV light and extremes of pH (<3 or >10).[6][8] Proven to be stable in biomatrices for at least 20 days at -20°C.[13] | Stable under standard storage and analysis conditions.[13][14] |
Spectroscopic Data
Spectroscopic analysis is fundamental for confirming the identity, structure, and purity of deuterated OTA. Mass spectrometry and Nuclear Magnetic Resonance (NMR) are the primary techniques employed.
Table 2: Key Spectroscopic Data for Ochratoxin A and Deuterated Ochratoxin A (OTA-d5)
| Spectroscopic Method | Ochratoxin A (OTA) | Deuterated Ochratoxin A (OTA-d5) | Significance & Reference |
| UV/Vis Spectroscopy | λmax: ~213 nm, ~331 nm (in Ethanol/Acetonitrile) | λmax: ~213 nm, ~331 nm | The UV absorbance spectrum is determined by the chromophores in the molecule, which are unaffected by deuteration.[7][9] |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺: m/z 404.089 | [M+H]⁺: m/z 409.120 (approx.) | The +5 Da mass shift is the definitive indicator of OTA-d5, allowing it to be distinguished from the native toxin. Used to confirm isotopic profile.[2][8] |
| Tandem Mass Spectrometry (MS/MS) | Characteristic fragment ions at m/z 358.0841, 239.0106, 257.0211 | Characteristic fragment ions will show a corresponding +5 Da shift if the deuterium labels are on the fragment. | Fragmentation patterns are used for structural confirmation and quantification in LC-MS/MS methods.[8][15] |
| ¹H NMR Spectroscopy | Shows characteristic signals for all protons, including aromatic protons from the phenylalanine moiety. | Absence of aromatic proton signals from the deuterated phenylalanine moiety. | Confirms the exact position of the deuterium labels and verifies the success of the synthesis.[2] |
| ²H NMR Spectroscopy | No signal. | A signal in the aromatic region confirms the presence and location of deuterium. | Directly detects the deuterium atoms on the molecule.[2] |
Experimental Protocols & Methodologies
The characterization and application of deuterated OTA rely on several key analytical techniques. The following are detailed methodologies commonly cited in research.
Quantification and Purity Analysis via LC-MS/MS
Stable Isotope Dilution Assay (SIDA) using LC-MS/MS is the most prevalent application for d-OTA.
-
Objective: To accurately quantify OTA in a complex matrix (e.g., food, biological fluids) by using d-OTA as an internal standard.
-
Sample Preparation and Extraction:
-
Homogenize 0.5 g of the sample matrix (e.g., cannabis flower, cereal).
-
Spike the sample with a known concentration of d-OTA internal standard solution (e.g., 10 µL).[5]
-
Add an extraction solvent. A common choice is 10 mL of an acetonitrile/water mixture (e.g., 50/50 v/v) or methanol/water (e.g., 9:1 v/v) with an acidifier like 0.1-2% formic acid to ensure OTA is in its neutral form.[3][5]
-
Agitate, vortex, or sonicate the sample for 15-30 minutes to ensure thorough extraction.
-
Centrifuge the sample to pellet solid debris.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[5]
-
-
Chromatographic Conditions (Example):
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Column: A reverse-phase column such as a Restek Raptor ARC-18 (2.1x100mm, 2.7µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[5]
-
Mobile Phase B: Methanol.[5]
-
Gradient: A suitable gradient program is run to separate OTA from matrix interferences.
-
Injection Volume: 10 µL.[5]
-
-
Mass Spectrometry Conditions:
-
System: Triple Quadrupole Mass Spectrometer (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for QqQ systems. Specific precursor-to-product ion transitions are monitored for both native OTA and d-OTA. For HRMS, the accurate masses of the precursor ions are monitored.
-
-
Data Analysis: The concentration of native OTA is calculated based on the ratio of its peak area to the peak area of the d-OTA internal standard, plotted against a calibration curve. This ratio-based method corrects for any analyte loss during sample prep or ion suppression/enhancement in the MS source.[2]
Isotopic Purity and Position Confirmation
NMR and HRMS are used to ensure the quality of the synthesized d-OTA standard.
-
Objective: To confirm the number and location of deuterium atoms and determine the percentage of the deuterated isotopologue relative to other isotopologues.
-
High-Resolution Mass Spectrometry (HRMS) Protocol:
-
Prepare a dilute solution of the d-OTA standard in a suitable solvent (e.g., acetonitrile).
-
Infuse the solution directly into the ESI source of an HRMS instrument (e.g., Q-Exactive Orbitrap).
-
Acquire a high-resolution full scan mass spectrum.
-
Calculate isotopic purity by comparing the relative abundance of the H/D isotopologue ions (D₀ to Dₙ).[16] The relative abundance of the target d5 isotopologue should be high (e.g., >98%).[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Dissolve a sufficient amount of the d-OTA standard in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).
-
Acquire a ¹H NMR spectrum. The absence of signals in the aromatic region corresponding to the phenylalanine protons confirms successful deuteration at these positions.[2]
-
(Optional) Acquire a ²H NMR spectrum to directly observe the deuterium signals, further confirming their presence and chemical environment.
-
Visualizations: Workflows and Pathways
Diagrams created with Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for OTA quantification using a Stable Isotope Dilution Assay (SIDA).
References
- 1. Ochratoxin A: General Overview and Actual Molecular Status [mdpi.com]
- 2. This compound | 666236-28-8 | Benchchem [benchchem.com]
- 3. Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the mycotoxins patulin and ochratoxin A by stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Ochratoxin A | C20H18ClNO6 | CID 442530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. normecfoodcare.com [normecfoodcare.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of the Carry-Over of Ochratoxin A from Feed to Milk, Blood, Urine, and Different Tissues of Dairy Cows Based on the Establishment of a Reliable LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Mycotoxin Analysis: An In-depth Technical Guide to Ochratoxin A-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, especially within the realms of food safety, clinical diagnostics, and pharmaceutical development, accuracy is paramount. The quantification of mycotoxins, such as Ochratoxin A (OTA), demands rigorous methodologies to overcome complex sample matrices and ensure reliable results. This technical guide delves into the core of the gold standard for OTA analysis: the use of Ochratoxin A-d5 (OTA-d5) as a stable isotope-labeled (SIL) internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Principle of Isotope Dilution Mass Spectrometry with this compound
Stable isotope dilution analysis (SIDA) is a powerful technique that significantly enhances the accuracy and precision of quantitative analysis.[1] The fundamental principle lies in the addition of a known quantity of an isotopically labeled version of the analyte—in this case, OTA-d5—to the sample at the very beginning of the analytical workflow.
This compound is structurally identical to the native Ochratoxin A, with the exception that five hydrogen atoms in the phenyl group have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical behaviors remain virtually identical.
This near-identical behavior is the cornerstone of the technique's success. Both OTA and OTA-d5 experience the same potential losses during sample extraction, cleanup, and the same ionization efficiencies (or suppression/enhancement effects) in the mass spectrometer's ion source. By measuring the ratio of the signal from the native analyte to that of the known amount of the internal standard, any variations introduced during the analytical process are effectively nullified, leading to a highly accurate quantification of the target analyte.
Quantitative Data for Ochratoxin A and this compound Analysis
Accurate quantification using LC-MS/MS relies on the specific detection of the analyte and its internal standard. This is typically achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. The table below summarizes the key mass spectrometric parameters for Ochratoxin A and its deuterated internal standard, this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Product Ion (m/z) for Confirmation |
| Ochratoxin A | 404.1 | 239.1 | 358.0 |
| This compound | 409.1 | 244.1 | 363.0 |
Note: The specific product ions and collision energies may vary slightly depending on the instrument and optimization.
Experimental Protocol: Quantification of Ochratoxin A in a Biological Matrix using OTA-d5 Internal Standard
This protocol provides a generalized yet detailed methodology for the analysis of Ochratoxin A in a complex matrix, such as animal milk, using this compound as an internal standard.[2]
1. Materials and Reagents:
-
Ochratoxin A certified reference standard
-
This compound certified reference standard (≥98% purity)[2]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (reagent grade)
-
Ammonium acetate (reagent grade)
2. Preparation of Standard Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ochratoxin A and this compound in acetonitrile. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of Ochratoxin A by serial dilution of the stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound in acetonitrile.
3. Sample Preparation and Extraction:
-
To 1 mL of the sample (e.g., milk), add a known volume of the this compound internal standard spiking solution (e.g., 10 µL of 100 ng/mL solution to achieve a final concentration of 1 ng/mL).
-
Add 2 mL of extraction solvent (acetonitrile with 1% formic acid).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (acetonitrile layer).
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: As listed in the quantitative data table.
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Ochratoxin A to this compound against the concentration of the Ochratoxin A standards.
-
Determine the concentration of Ochratoxin A in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the core concepts and workflows.
References
Ochratoxin A-d5: A Technical Guide for its Application as a Mycotoxin Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Ochratoxin A-d5 (OTA-d5), a critical internal standard for the accurate quantification of the mycotoxin Ochratoxin A (OTA). OTA is a naturally occurring foodborne toxin produced by several species of Aspergillus and Penicillium fungi, posing significant health risks to humans and animals, including nephrotoxicity, hepatotoxicity, and carcinogenicity.[1][2] Accurate detection and quantification of OTA in food, feed, and biological samples are therefore paramount for food safety, toxicological research, and regulatory compliance.
The use of stable isotope-labeled internal standards, such as OTA-d5, is the gold standard for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] OTA-d5 is chemically identical to native OTA, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation.[3] This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.
Physicochemical and Technical Properties
This compound is the deuterium-labeled analog of Ochratoxin A, where five hydrogen atoms on the phenylalanine moiety have been replaced with deuterium.[5][6] This results in a mass shift of +5 Da, allowing it to be distinguished from the native toxin by a mass spectrometer.[3][6]
| Property | Value | Source(s) |
| Synonym | Ochratoxin A-(phenyl-d5) | [5] |
| CAS Number | 666236-28-8 | [3][5][6] |
| Empirical Formula | C₂₀D₅H₁₃ClNO₆ | [5][6] |
| Molecular Weight | 408.84 g/mol | [3][5][6] |
| Mass Shift | M+5 | [6] |
| Purity | Typically ≥98% | [7][8] |
| Standard Format | Commonly supplied as a solution in acetonitrile (e.g., 10 µg/mL) | [5][6][9] |
| Storage Temperature | -20°C | [6] |
| Appearance | Colorless, clear liquid (as a solution) | [9] |
Toxicological Significance of Ochratoxin A
Understanding the toxicological profile of OTA is crucial for interpreting analytical results and for drug development professionals studying its effects. OTA exerts its toxicity through various mechanisms, including the inhibition of protein synthesis, induction of oxidative stress, formation of DNA adducts, and disruption of cellular signaling pathways, ultimately leading to apoptosis or necrosis.[10][11][12]
Several key signaling pathways are implicated in OTA-induced cellular damage:
-
MAPK Signaling: OTA activates Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK1/2, and JNK, which are involved in regulating cellular responses to stress, proliferation, and apoptosis.[1][11][12]
-
p53 Signaling: This tumor suppressor pathway is activated in response to DNA damage caused by OTA, leading to cell cycle arrest and apoptosis.[1][13]
-
TNF Signaling: The Tumor Necrosis Factor (TNF) signaling pathway, a key regulator of inflammation and apoptosis, can be modulated by OTA exposure.[1]
-
Oxidative Stress Pathways: OTA can induce the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to lipid peroxidation and DNA damage.[10][12][13] This involves pathways like Nrf2, which regulates the expression of antioxidant proteins.[13]
Caption: Key signaling pathways involved in Ochratoxin A-induced cellular toxicity.
Experimental Protocol: Quantification of OTA using OTA-d5 and LC-MS/MS
This section outlines a general methodology for the quantification of OTA in a solid food matrix (e.g., cereals, coffee) using an Isotope Dilution Assay (IDA) with LC-MS/MS.
Materials and Reagents
-
Ochratoxin A (OTA) certified reference standard
-
This compound (OTA-d5) certified reference standard solution (e.g., 10 µg/mL in acetonitrile)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate
-
Extraction solvent (e.g., acetonitrile/water 60:40 v/v)[4]
-
Immunoaffinity columns (IAC) or Solid Phase Extraction (SPE) cartridges for cleanup[14][15][16]
-
Phosphate-buffered saline (PBS) for IAC
Standard Preparation
Prepare a series of calibration standards by diluting the OTA stock solution. Spike each calibration standard with a constant, known concentration of the OTA-d5 internal standard solution (e.g., 1000 pg/mL).[7] This creates a calibration curve based on the ratio of the analyte to the internal standard.
Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the solid sample to a fine powder.
-
Weighing: Weigh a precise amount of the homogenized sample (e.g., 25 g) into a centrifuge tube.
-
Spiking: Add a known volume of the OTA-d5 internal standard solution to the sample. The amount added should be comparable to the expected concentration range of native OTA in the sample.
-
Extraction: Add the extraction solvent (e.g., 100 mL of acetonitrile/water).[4]
-
Homogenization/Shaking: Vortex or shake vigorously for a specified time (e.g., 5-30 minutes) to ensure efficient extraction of the mycotoxin.
-
Centrifugation/Filtration: Centrifuge the mixture to pellet solid material. Filter the supernatant to remove particulates.
Extract Cleanup (Immunoaffinity Chromatography Example)
-
Dilution: Dilute the filtered extract with PBS to reduce the organic solvent concentration, which is necessary for antibody binding in the IAC column.
-
Loading: Pass the diluted extract through the immunoaffinity column at a slow, controlled flow rate (e.g., 1-2 drops/second).[14] The antibodies in the column will specifically bind both OTA and OTA-d5.
-
Washing: Wash the column with water or a washing buffer to remove matrix interferences that are not bound to the antibodies.[14]
-
Elution: Elute the bound OTA and OTA-d5 from the column using a small volume of a strong organic solvent, typically methanol.[14]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.[14]
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), both typically acidified with formic acid, is used to separate OTA from other components.[4][7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode is typical.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both OTA and OTA-d5 to ensure accurate identification and quantification.
Quantification
The concentration of OTA in the original sample is calculated by comparing the peak area ratio of the native OTA to the OTA-d5 internal standard in the sample extract against the calibration curve generated from the standards. The use of the internal standard corrects for any loss of analyte during the sample preparation and cleanup steps, as well as for any suppression or enhancement of the ion signal caused by the sample matrix.
Caption: Experimental workflow for OTA analysis using an internal standard.
References
- 1. Transcriptome Analysis of Ochratoxin A-Induced Apoptosis in Differentiated Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ochratoxin A in food commodities: A review of occurrence, toxicity, and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 666236-28-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound 10ug/mL acetonitrile, analytical standard 666236-28-8 [sigmaaldrich.com]
- 6. 赭曲霉素 A-d5 溶液 10 μg/mL in acetonitrile, analytical standard | Sigma-Aldrich [sigmaaldrich.cn]
- 7. Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ams.usda.gov [ams.usda.gov]
- 9. hpc-standards.com [hpc-standards.com]
- 10. Toxicity of Ochratoxin A and Its Modulation by Antioxidants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ochratoxin A—The Current Knowledge Concerning Hepatotoxicity, Mode of Action and Possible Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Methods of analysis for ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Toxicokinetics and Metabolism of Ochratoxin A-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, known for its nephrotoxic, immunotoxic, teratogenic, and carcinogenic properties.[1][2] Its deuterated isotopologue, Ochratoxin A-d5 (OTA-d5), in which five hydrogen atoms on the phenylalanine moiety are replaced by deuterium, is a critical tool in the analytical quantification of OTA. Due to its identical chemical structure and properties, with the only significant difference being a higher molecular weight, OTA-d5 is widely used as an internal standard in stable isotope dilution assays for accurate quantification of OTA in complex matrices.[3]
This guide provides a comprehensive overview of the toxicokinetics and metabolism of this compound. It is important to note that while direct in-vivo toxicokinetic studies on OTA-d5 are scarce, its biochemical behavior is presumed to be virtually identical to that of Ochratoxin A. The deuterium labeling is not expected to significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, this document will extrapolate from the extensive data available for OTA to describe the toxicokinetic and metabolic pathways of OTA-d5, a scientifically accepted practice in the field of toxicology and drug metabolism.
Toxicokinetics of this compound
The toxicokinetics of OTA, and by extension OTA-d5, are characterized by rapid absorption, extensive plasma protein binding, wide distribution to various organs, slow metabolism, and a long elimination half-life.[4][5]
Absorption
Ochratoxin A is readily absorbed from the gastrointestinal tract, primarily in the stomach and jejunum, through a process of passive diffusion.[6][7] The absorption is influenced by the pH of the environment, with the non-ionized form of the molecule being more readily absorbed. Once absorbed, OTA enters the bloodstream. Studies in various animal species have shown high bioavailability of OTA after oral administration.[5]
Distribution
Following absorption, OTA is extensively bound to serum albumin, with binding affinities exceeding 99% in many species.[5][8] This high degree of plasma protein binding is a key factor in its long biological half-life and its systemic distribution. The distribution of OTA is not uniform, with the highest concentrations typically found in the kidneys, followed by the liver, muscle, and adipose tissue.[9] This preferential accumulation in the kidneys is a major contributor to its pronounced nephrotoxicity. Organic anion transporters play a role in the uptake of OTA into kidney and liver cells.[6]
Metabolism
The biotransformation of OTA is a relatively slow process and occurs primarily in the liver and kidneys.[2][10] Several metabolic pathways have been identified, leading to the formation of various metabolites. The primary metabolic pathways for OTA, and therefore presumed for OTA-d5, are:
-
Hydrolysis: The most significant metabolic pathway involves the cleavage of the amide bond linking the phenylalanine moiety to the dihydroisocoumarin core, resulting in the formation of ochratoxin α (OTα) and L-phenylalanine.[2][10] This reaction is catalyzed by carboxypeptidases and other proteases in the gastrointestinal tract and various tissues. OTα is considered to be significantly less toxic than the parent compound.
-
Hydroxylation: Cytochrome P450 (CYP450) enzymes can hydroxylate OTA at various positions on the molecule, leading to the formation of hydroxylated metabolites such as 4-hydroxyochratoxin A (4-OH-OTA) and 10-hydroxyochratoxin A (10-OH-OTA).[10][11] These hydroxylated metabolites are generally considered to be detoxification products.
-
Lactone Opening: A minor but toxicologically significant pathway involves the opening of the lactone ring to form an open-lactone OTA (OP-OTA), which has been shown to be more toxic than OTA itself.[10][12]
-
Conjugation: OTA and its metabolites can undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble conjugates that are more readily excreted.[13]
Excretion
The excretion of OTA and its metabolites occurs primarily through the kidneys via urine and to a lesser extent through the liver via bile and feces.[6][14] Due to its high plasma protein binding and enterohepatic recirculation, the elimination of OTA is very slow, leading to a long biological half-life that can range from days to weeks depending on the animal species.[5]
Quantitative Toxicokinetic Data for Ochratoxin A
The following tables summarize key quantitative toxicokinetic parameters for Ochratoxin A from various studies. These values provide an estimate for the expected parameters for this compound.
Table 1: Pharmacokinetic Parameters of Ochratoxin A in Various Species
| Species | Route of Administration | Dose | Elimination Half-life (t½) (hours) | Plasma Clearance (mL/kg/h) | Volume of Distribution (Vd) (mL/kg) | Bioavailability (%) | Reference |
| Rat | Oral | 50 ng/g | 120 | - | - | - | [5] |
| Mouse | Oral | 50 ng/g | - | - | - | 97 | [5] |
| Monkey | Intravenous | 50 ng/g | 840 | 0.17 | - | - | [5] |
| Quail | Oral | 50 ng/g | - | 72 | 1500 | - | [5] |
| Fish | Oral | 50 ng/g | 0.68 | 58 | 57 | 1.6 | [5] |
Table 2: Major Metabolites of Ochratoxin A and their Formation Pathways
| Metabolite | Formation Pathway | Key Enzymes/Processes | Toxicological Significance | Reference |
| Ochratoxin α (OTα) | Hydrolysis of the amide bond | Carboxypeptidases, Proteases | Significantly less toxic than OTA | [2][10] |
| 4-hydroxyochratoxin A (4-OH-OTA) | Hydroxylation | Cytochrome P450 enzymes | Detoxification product | [10][11] |
| 10-hydroxyochratoxin A (10-OH-OTA) | Hydroxylation | Cytochrome P450 enzymes | Detoxification product | [10] |
| Open-lactone OTA (OP-OTA) | Opening of the lactone ring | Spontaneous or enzymatic | More toxic than OTA | [10][12] |
| OTA-glucuronide | Glucuronidation | UDP-glucuronosyltransferases | Detoxification and excretion | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the toxicokinetics and metabolism of this compound. The following sections outline typical experimental protocols.
In Vivo Toxicokinetic Study Protocol
-
Animal Model: Select an appropriate animal model (e.g., rats, mice) and acclimatize them to laboratory conditions.
-
Dosing: Prepare a dosing solution of this compound in a suitable vehicle (e.g., corn oil, PBS). Administer a single dose via the desired route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) via an appropriate method (e.g., tail vein, retro-orbital sinus). Collect urine and feces over specified intervals.
-
Sample Processing: Process blood samples to obtain plasma or serum. Store all biological samples at -80°C until analysis.
-
Sample Analysis:
-
Extraction: Extract this compound and its potential metabolites from the biological matrices using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]
-
Quantification: Utilize a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), for the sensitive and specific quantification of the analyte.[3] Use a non-labeled internal standard for this compound quantification.
-
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, Cl, Vd) using appropriate software.
In Vitro Metabolism Study Protocol
-
Test System: Utilize subcellular fractions such as liver microsomes or S9 fractions, or cultured hepatocytes from the species of interest.
-
Incubation: Incubate this compound with the test system in a suitable buffer containing necessary cofactors (e.g., NADPH for CYP450-mediated reactions, UDPGA for glucuronidation).
-
Time Points: Collect samples from the incubation mixture at various time points to monitor the disappearance of the parent compound and the formation of metabolites.
-
Reaction Termination: Stop the enzymatic reaction by adding a quenching solvent (e.g., acetonitrile, methanol).
-
Sample Analysis: Analyze the samples using HPLC-MS/MS to identify and quantify the metabolites formed.
-
Data Analysis: Determine the rate of metabolism and identify the metabolic pathways.
Visualization of Pathways and Workflows
Metabolic Pathway of this compound
Caption: Presumed metabolic pathways of this compound.
Experimental Workflow for In Vivo Toxicokinetic Study
Caption: Workflow for an in vivo toxicokinetic study of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the toxicokinetics and metabolism of this compound, based on the extensive knowledge of its non-deuterated analogue, Ochratoxin A. The key characteristics of OTA-d5's ADME profile are expected to be rapid absorption, high plasma protein binding, significant accumulation in the kidneys, slow metabolism primarily through hydrolysis and hydroxylation, and a long elimination half-life. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and scientists in the fields of toxicology and drug development. Further studies focusing specifically on the in vivo behavior of this compound would be beneficial to confirm the assumptions made in this guide and to further refine our understanding of this important analytical standard.
References
- 1. Methods of analysis for ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ochratoxin A: Toxicity, oxidative stress and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicokinetics and toxicodynamics of ochratoxin A, an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicokinetics of ochratoxin A in several species and its plasma-binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mycotoxin ochratoxin A alters intestinal barrier and absorption functions but has no effect on chloride secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of albumin in the metabolism and excretion of ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic pathways of ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo metabolism of ochratoxin A: a comparative study using ultra-performance liquid chromatography-quadrupole/time-of-flight hybrid mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Analysis of Ochratoxin A-Derived Glucuronides and Mercapturic Acids as Biomarkers of Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ochratoxin A: Overview of Prevention, Removal, and Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Degradation of Ochratoxin A-d5 Under Thermal Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ochratoxin A (OTA) is a mycotoxin with significant nephrotoxic, immunotoxic, and carcinogenic properties, posing a considerable threat to food and feed safety.[1] Its deuterated analog, Ochratoxin A-d5 (OTA-d5), is frequently employed as an internal standard in analytical methodologies for the quantification of OTA. The stability of both OTA and its deuterated form under thermal processing conditions is a critical concern for the food industry and regulatory bodies. This technical guide provides an in-depth overview of the degradation pathways of Ochratoxin A under thermal stress. It is presumed that the degradation pathways for this compound are analogous to those of Ochratoxin A, as the isotopic labeling is unlikely to alter the fundamental chemical reactions under these conditions.
Thermal Degradation Pathways of Ochratoxin A
The thermal degradation of Ochratoxin A is a complex process influenced by several key factors, including temperature, duration of heating, pH, and the food matrix.[2][3][4] High temperatures, particularly above 150°C, can lead to a significant reduction in OTA concentrations.[5] The degradation primarily proceeds through two main chemical pathways: isomerization and hydrolysis of the amide bond.
Key Degradation Products
Under thermal stress, Ochratoxin A can be transformed into several degradation products, with varying levels of toxicity:
-
2'R-Ochratoxin A (14R-OTA): This is a diastereomer of OTA formed through isomerization at the C3 position.[6][7] It is a major thermal degradation product, particularly during processes like coffee roasting.[7] While considered less toxic than OTA, its presence is an indicator of thermal processing of contaminated materials.[7]
-
Ochratoxin α (OTα): This product is formed through the hydrolysis of the amide bond, which cleaves the L-β-phenylalanine moiety from the isocoumarin part of the molecule.[8][9] OTα is considered to be virtually non-toxic.[8]
-
14-decarboxy-Ochratoxin A: This is another degradation product that has been identified in thermally processed foods.[6]
-
Ochratoxin α-amide (OTα-amide): This compound results from the hydrolysis of the carbonyl of the carboxylic acid.[10][11]
The following diagram illustrates the primary thermal degradation pathways of Ochratoxin A.
Quantitative Data on Ochratoxin A Degradation
The extent of OTA degradation is highly dependent on the specific conditions of thermal processing. The following tables summarize quantitative data from various studies.
Table 1: Effect of Temperature and pH on OTA Reduction in an Aqueous System
| Temperature (°C) | Time (min) | pH 4 Reduction (%) | pH 7 Reduction (%) | pH 10 Reduction (%) |
| 100 | 60 | Not significant | Not significant | ~50 |
| 125 | 60 | 1-38 | 1-38 | >50 |
| 150 | 60 | <74 | ~74 | ~84 |
| 175 | 60 | 16-86 | 16-86 | >80 |
| 200 | 60 | ~60 | >90 | >90 |
Data synthesized from Dahal et al., 2016.[2][3]
Table 2: OTA Reduction during Coffee Roasting
| Roasting Temperature (°C) | Roasting Time (min) | OTA Reduction (%) |
| 180 | 12 | 53 |
| 200 | 10-20 | 0-12 |
| 240 | 12 | 99 |
Data from Ferraz et al., 2010 and Tsubouchi et al., 1987.[12]
Table 3: Half-life of OTA in Wheat under Different Conditions
| Condition | Temperature (°C) | Half-life (min) |
| Dry | 100 | 707 |
| Dry | 150 | 201 |
| Dry | 200 | 12 |
| Dry | 250 | 6 |
| Wet | 100 | 145 |
| Wet | 150 | 60 |
| Wet | 200 | 19 |
Data from Boudra et al., cited in[6].
Experimental Protocols
This section outlines a generalized methodology for investigating the thermal degradation of this compound.
Objective: To determine the rate and extent of this compound degradation under specific thermal conditions in an aqueous solution.
Materials:
-
This compound standard
-
High-purity water (HPLC grade)
-
Buffer solutions (pH 4, 7, and 10)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector (FLD) or a liquid chromatography-mass spectrometry (LC-MS) system
-
Heating block or oven capable of maintaining stable temperatures (e.g., 100°C, 150°C, 200°C)
-
Sealed reaction vials
Methodology:
-
Preparation of OTA-d5 Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Preparation of Test Solutions: Spike the aqueous buffer solutions (pH 4, 7, and 10) with the OTA-d5 stock solution to a final concentration relevant to the study's objectives.
-
Thermal Treatment:
-
Aliquot the test solutions into sealed reaction vials.
-
Place the vials in a pre-heated heating block or oven at the desired temperatures (e.g., 100°C, 150°C, 200°C).
-
Remove vials at specific time intervals (e.g., 0, 15, 30, 60 minutes).
-
Immediately cool the vials in an ice bath to stop the degradation reaction.
-
-
Sample Analysis:
-
Analyze the concentration of the remaining this compound in each sample using a validated HPLC-FLD or LC-MS method.
-
If using LC-MS, monitor for the appearance of predicted degradation products by their mass-to-charge ratios.
-
-
Data Analysis:
The following diagram provides a visual representation of this experimental workflow.
Conclusion
The thermal degradation of Ochratoxin A, and by extension this compound, is a significant phenomenon that can reduce its concentration in food and feed during processing. The primary degradation pathways involve isomerization to 2'R-Ochratoxin A and hydrolysis to Ochratoxin α. The extent of this degradation is heavily influenced by temperature, time, and pH. Understanding these degradation pathways and the factors that influence them is crucial for accurately assessing the risk associated with OTA in thermally processed products and for the development of effective mitigation strategies. Further research specifically on this compound would be beneficial to confirm the absence of significant isotopic effects on its thermal stability.
References
- 1. Ochratoxin A: Overview of Prevention, Removal, and Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat Stability of Ochratoxin A in an Aqueous Buffered Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. normecfoodcare.com [normecfoodcare.com]
- 6. Practical Strategies to Reduce Ochratoxin A in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biodegradation of Ochratoxin A for Food and Feed Decontamination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in Biodetoxification of Ochratoxin A-A Review of the Past Five Decades [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation of ochratoxin A by endophytic Trichoderma koningii strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ninho.inca.gov.br [ninho.inca.gov.br]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Ochratoxin A in Cereals Using Ochratoxin A-d5 and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Ochratoxin A (OTA) in various cereal matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ochratoxin A-d5 (OTA-d5), ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The described protocol, including a streamlined "dilute-and-shoot" extraction method, is suitable for high-throughput analysis in food safety and quality control laboratories.
Introduction
Ochratoxin A is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, which can contaminate a wide range of food commodities, particularly cereals.[1][2] Due to its nephrotoxic, immunotoxic, and carcinogenic properties, regulatory bodies worldwide, including the European Union, have established maximum permissible levels for OTA in foodstuffs.[3][4] Consequently, sensitive and reliable analytical methods are crucial for monitoring OTA levels in cereals to ensure consumer safety. LC-MS/MS has become the preferred technique for mycotoxin analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. The incorporation of an isotopically labeled internal standard like this compound is critical for accurate quantification, as it closely mimics the behavior of the analyte during extraction and ionization.[5][6]
Experimental Protocols
Sample Preparation (Dilute-and-Shoot Method)
This protocol is adapted from a common and efficient extraction method for mycotoxins in cereals.[1][7]
Materials:
-
Homogenized cereal sample (e.g., wheat, maize, barley, oats)
-
Extraction solvent: Acetonitrile/Water (80:20, v/v)
-
This compound internal standard spiking solution
-
Centrifuge tubes (50 mL)
-
Horizontal shaker
-
Centrifuge
-
Syringe filters (0.22 µm PTFE)
-
LC vials
Procedure:
-
Weigh 5.0 g of the homogenized cereal sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 20 mL of the acetonitrile/water (80:20, v/v) extraction solvent.
-
Cap the tube and shake vigorously on a horizontal shaker for 60 minutes at 300 rpm.[7]
-
Centrifuge the sample at 2500 rpm for 5 minutes.[7]
-
Take an aliquot of the supernatant and dilute it 1:5 with water.[7]
-
Filter the diluted extract through a 0.22 µm PTFE syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
The following parameters provide a general guideline and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[7] |
| Mobile Phase A | Water/Methanol (98/2) with 5 mM ammonium acetate and 1% acetic acid[7] |
| Mobile Phase B | Methanol/Water (98/2) with 5 mM ammonium acetate and 1% acetic acid[7] |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Column Temp. | 40 °C[7] |
| Gradient | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode.[8] |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[8] |
| Capillary Voltage | ~4 kV[8] |
| Source Temperature | ~350 °C[8] |
| MRM Transitions | Specific precursor and product ion pairs for Ochratoxin A and this compound must be optimized. For OTA, a common transition is m/z 404 -> 239. For OTA-d5, it would be m/z 409 -> 242. |
Data Presentation
The following tables summarize typical performance data for the analysis of Ochratoxin A in cereals using LC-MS/MS.
Table 1: Method Performance Characteristics for Ochratoxin A in Cereals
| Cereal Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |
| Wheat | 0.05 | 0.1 | 65 - 95 | [8] |
| Maize | 0.01 | 0.03 | 66 - 83 | [8] |
| Barley | 0.3 - 10 (LOQ range for various mycotoxins) | - | - | [3] |
| Oats | 0.3 - 10 (LOQ range for various mycotoxins) | - | - | [3] |
| Rice | 0.01 | 0.03 | 66 - 83 | [8] |
| Corn | 0.01 | 0.03 | 66 - 83 | [8] |
Table 2: Example MRM Transitions for Ochratoxin A and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Ochratoxin A | 404.0 | 239.0 | 358.0 |
| This compound | 409.0 | 242.0 | 363.0 |
Note: These are example transitions and should be optimized on the specific mass spectrometer being used.
Visualizations
Experimental Workflow
Caption: Workflow for Ochratoxin A analysis in cereals.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of Ochratoxin A in a variety of cereal matrices. The simple "dilute-and-shoot" sample preparation protocol minimizes sample handling and reduces analysis time, making it well-suited for routine monitoring and regulatory compliance testing in the food industry. The use of an isotopically labeled internal standard is paramount for mitigating matrix effects and ensuring the accuracy and robustness of the analytical results.
References
- 1. lcms.cz [lcms.cz]
- 2. Comprehensive Insights into Ochratoxin A: Occurrence, Analysis, and Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.jp [sciex.jp]
- 4. waters.com [waters.com]
- 5. Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. jfda-online.com [jfda-online.com]
Application Note: Quantitative Analysis of Ochratoxin A in Coffee using Isotope Dilution Assay with Ochratoxin A-d5
Introduction
Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi. It is a common contaminant in a variety of food commodities, including cereals, dried fruits, and coffee beans. Due to its nephrotoxic, immunotoxic, and carcinogenic properties, the presence of OTA in foodstuffs is a significant concern for consumer health. Regulatory bodies worldwide have established maximum permissible levels for OTA in various products. For instance, the European Union has set maximum limits of 3 µg/kg for roasted coffee and 5 µg/kg for soluble (instant) coffee.[1]
The complex matrix of coffee presents analytical challenges for the accurate quantification of OTA. Matrix effects, such as ion suppression or enhancement in mass spectrometry, can lead to inaccurate results. To overcome these challenges, a robust and reliable analytical method is essential. The use of a stable isotope-labeled internal standard, such as Ochratoxin A-d5 (OTA-d5), in an isotope dilution assay coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis. OTA-d5 is an ideal internal standard as it shares identical chemical and physical properties with the native OTA, ensuring it co-extracts and experiences the same matrix effects. This allows for precise and accurate quantification by correcting for analyte loss during sample preparation and for signal variations during LC-MS/MS analysis.
This application note provides a detailed protocol for the quantitative analysis of Ochratoxin A in roasted coffee using OTA-d5 as an internal standard, followed by immunoaffinity column cleanup and LC-MS/MS detection.
Experimental Protocols
Materials and Reagents
-
Standards:
-
Ochratoxin A (OTA), solid standard or certified solution
-
This compound (OTA-d5), solid standard or certified solution
-
-
Solvents (HPLC or MS grade):
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Toluene
-
Glacial Acetic Acid
-
Water (ultrapure, Type I)
-
Formic Acid
-
-
Reagents:
-
Sodium Bicarbonate (NaHCO₃)
-
Phosphate-Buffered Saline (PBS)
-
Immunoaffinity Columns (IAC) for Ochratoxin A (e.g., OtaCLEAN™)
-
-
Equipment:
-
Analytical balance
-
Coffee grinder
-
Blender or high-speed homogenizer
-
Vortex mixer
-
Centrifuge
-
Solid Phase Extraction (SPE) manifold
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization source)
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.7 µm)
-
Standard Solution Preparation
-
OTA Stock Solution (e.g., 50 µg/mL): Prepare by dissolving the OTA standard in a toluene:acetic acid (99:1, v/v) mixture.
-
OTA-d5 Stock Solution (e.g., 50 µg/mL): Prepare by dissolving the OTA-d5 standard in methanol.
-
Intermediate Spiking Solution (OTA-d5): Dilute the OTA-d5 stock solution with methanol to a concentration suitable for spiking into samples (e.g., 100 ng/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the OTA stock solution with the mobile phase initial composition. A typical calibration range is 0.1 to 10 ng/mL.[2] Fortify each calibration standard with the OTA-d5 internal standard to a final concentration of 1 ng/mL.[2]
Sample Preparation and Extraction
-
Homogenization: Grind roasted coffee beans to a fine, uniform powder.
-
Weighing and Spiking: Weigh 5.0 g of the homogenized coffee sample into a 50 mL centrifuge tube. Add a known amount of the OTA-d5 intermediate spiking solution (e.g., 50 µL of 100 ng/mL solution to achieve a concentration of 1 µg/kg).
-
Extraction: Add 20 mL of an extraction solvent, such as methanol/3% sodium bicarbonate solution (50:50, v/v).[3]
-
Homogenization: Cap the tube tightly and vortex for 3 minutes at high speed.
-
Centrifugation: Centrifuge the mixture for 10 minutes at 5,000 rpm to separate the solid matrix from the supernatant.
Immunoaffinity Column (IAC) Cleanup
-
Dilution: Take a 2 mL aliquot of the supernatant and dilute it with 12 mL of PBS. This dilution is crucial to ensure proper antibody binding within the IAC.
-
Column Loading: Pass the diluted extract through the Ochratoxin A immunoaffinity column at a slow, steady flow rate (approx. 1-2 drops/second).
-
Washing: Wash the column with 10 mL of ultrapure water to remove matrix components that are not bound to the antibodies.
-
Drying: Pass air through the column for 30 seconds to remove excess water.
-
Elution: Elute the bound OTA and OTA-d5 from the column by passing 2 mL of methanol. Collect the eluate in a clean vial.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., methanol/water/formic acid, 60/40/0.1, v/v/v).[2] Vortex briefly and transfer to an LC vial for analysis.
LC-MS/MS Analysis
-
LC System: UPLC or HPLC
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute OTA, followed by re-equilibration.
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
OTA: Precursor ion m/z 404.8 → Product ions m/z 239.1 (quantifier), m/z 358.7 (qualifier)
-
OTA-d5: Precursor ion m/z 409.8 → Product ion m/z 244.1 (quantifier)
-
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Visualizations
References
Application Note and Protocol: Quantitative Analysis of Ochratoxin A in Animal Feed using Isotope Dilution Assay with Ochratoxin A-d5 and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, which can contaminate a wide range of agricultural commodities, including animal feed.[1][2] Due to its potent nephrotoxic, hepatotoxic, teratogenic, and carcinogenic properties, the presence of OTA in the food and feed chain poses a significant risk to animal and human health.[2][3] Regulatory bodies in many countries have established maximum permissible levels for OTA in animal feed to mitigate these risks.[4]
Accurate and reliable quantification of OTA in complex matrices like animal feed is crucial for ensuring feed safety and compliance with regulations. This application note describes a robust and sensitive method for the determination of Ochratoxin A in animal feed. The method utilizes an isotope dilution assay (IDA) with deuterated Ochratoxin A (Ochratoxin A-d5) as an internal standard, followed by immunoaffinity column (IAC) cleanup and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an internal standard that closely mimics the analyte's chemical behavior throughout the sample preparation and analysis process significantly improves the accuracy and precision of the method by correcting for matrix effects and variations in recovery.[5]
Materials and Reagents
-
Ochratoxin A (OTA) standard
-
This compound (OTA-d5) internal standard[6]
-
Acetonitrile (ACN), HPLC or MS grade
-
Methanol (MeOH), HPLC or MS grade
-
Water, HPLC or MS grade
-
Formic acid (FA), analytical grade
-
Phosphate Buffered Saline (PBS)
-
Immunoaffinity columns (IAC) specific for Ochratoxin A
-
Syringe filters (e.g., 0.45 µm)
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of OTA and OTA-d5 in acetonitrile at a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the OTA stock solution with an appropriate solvent (e.g., acetonitrile or mobile phase) to create a calibration curve. A typical calibration range is 0.25 to 250 ng/mL.[7]
-
Internal Standard Spiking Solution: Prepare a working solution of OTA-d5 in acetonitrile at a suitable concentration to be spiked into the samples.
Sample Preparation and Extraction
-
Homogenization: Grind a representative portion of the animal feed sample to a fine powder (e.g., < 0.3 mm particle size) to ensure homogeneity.
-
Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add a known amount of the OTA-d5 internal standard working solution to the sample.
-
Extraction: Add 20 mL of an extraction solvent, such as acetonitrile/water (e.g., 60:40 or 80:20, v/v) or acetonitrile/water/acetic acid (79:20:1, v/v/v).[8][9]
-
Vortexing/Shaking: Vortex or shake the mixture vigorously for a specified time (e.g., 30 minutes) to ensure efficient extraction of the analyte.[9]
-
Centrifugation/Filtration: Centrifuge the extract at a high speed (e.g., 4000 rpm for 10 minutes) to separate the solid particles. Filter the supernatant through a Whatman No. 3 filter paper or a similar filter.[8]
Immunoaffinity Column (IAC) Cleanup
-
Dilution: Dilute a portion of the filtered extract with PBS. The dilution factor will depend on the specific IAC manufacturer's instructions, but a common dilution is 1 part extract to 7 parts PBS.[10]
-
Column Loading: Pass the diluted extract through the immunoaffinity column at a slow and steady flow rate (e.g., 1-2 mL/min).[11] The OTA and OTA-d5 will bind to the specific antibodies in the column.
-
Washing: Wash the column with a specified volume of a wash buffer (e.g., 20 mL of PBS or 10 mL of 0.1% Tween 20 in PBS followed by 10 mL of water) to remove unbound matrix components.[10][11]
-
Drying: Pass air through the column to remove any remaining wash buffer.
-
Elution: Elute the bound OTA and OTA-d5 from the column with a small volume of methanol (e.g., 1.5 - 2 mL).[8] Collect the eluate in a clean vial.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The separation and detection of OTA and OTA-d5 are performed using a liquid chromatography system coupled to a tandem mass spectrometer.
Typical LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. |
| Flow Rate | 0.3 mL/min[11] |
| Injection Volume | 5 - 25 µL[11] |
| Column Temperature | 40 °C[11] |
Typical MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | OTA: Precursor ion (e.g., m/z 404) → Product ions (e.g., m/z 239, 358) OTA-d5: Precursor ion (e.g., m/z 409) → Product ions (e.g., m/z 244, 363) |
| Collision Energy | Optimized for each transition |
| Source Temperature | Optimized for the specific instrument |
Data Presentation
The following tables summarize typical performance data for the analysis of Ochratoxin A in animal feed using the described method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.045 - 0.27 µg/kg[12][13] |
| Limit of Quantification (LOQ) | 1.0 µg/kg[13] |
| Recovery | 82% - 109%[13] |
| Repeatability (RSDr) | ≤ 20%[13] |
| Reproducibility (RSDR) | 5.6% - 14.6% |
Table 2: Example MRM Transitions for OTA and OTA-d5
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Ochratoxin A | 404.1 | 239.1 (Quantifier) | 358.1 (Qualifier) |
| This compound | 409.1 | 244.1 (Quantifier) | 363.1 (Qualifier) |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the analysis of Ochratoxin A in animal feed.
Caption: Experimental workflow for Ochratoxin A analysis.
Caption: Logic of using an internal standard for accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ochratoxins in Feed, a Risk for Animal and Human Health: Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycotoxin Determination in Animal Feed: An LC-FLD Method for Simultaneous Quantification of Aflatoxins, Ochratoxins and Zearelanone in This Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toolbox for the Extraction and Quantification of Ochratoxin A and Ochratoxin Alpha Applicable for Different Pig and Poultry Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. euroreference.anses.fr [euroreference.anses.fr]
- 10. aokin.de [aokin.de]
- 11. Analysis of Aflatoxins, Fumonisins, Deoxynivalenol, Ochratoxin A, Zearalenone, HT-2, and T-2 Toxins in Animal Feed by LC–MS/MS Using Cleanup with a Multi-Antibody Immunoaffinity Column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Development and validation of LC-MS/MS method for the determination of Ochratoxin A and its metabolite Ochratoxin α in poultry tissues and eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for Ochratoxin A Analysis Using an Isotope Dilution Assay with Ochratoxin A-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of Ochratoxin A (OTA) from a cereal matrix, employing Ochratoxin A-d5 (OTA-d5) as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an immunoaffinity column (IAC) for sample cleanup ensures high selectivity and recovery of the analyte. This stable isotope dilution assay (SIDA) is a robust method for the precise determination of OTA levels in complex food matrices, compensating for analyte losses during sample preparation and potential matrix effects during analysis.[1][2][3]
Introduction
Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, which can contaminate a variety of food commodities, including cereals, coffee, wine, and dried fruits.[4][5][6] Due to its nephrotoxic, immunotoxic, teratogenic, and carcinogenic properties, the presence of OTA in food and feed is a significant concern for human and animal health.[4][7] Regulatory bodies worldwide have established maximum permissible levels for OTA in various foodstuffs, necessitating sensitive and reliable analytical methods for its detection and quantification.[7][8]
Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of OTA from complex sample matrices.[9] Among the various SPE sorbents, immunoaffinity columns (IACs) offer high selectivity due to the specific binding between an antibody and the target analyte (OTA).[4][10][11] To enhance the accuracy and precision of the analytical results, a stable isotope dilution assay (SIDA) using an isotopically labeled internal standard, such as this compound (OTA-d5), is employed.[2][3] This internal standard, which has physicochemical properties nearly identical to the native analyte, is added to the sample prior to extraction and co-elutes with the target analyte, allowing for the correction of any procedural losses and matrix-induced signal suppression or enhancement during LC-MS/MS analysis.[1]
Experimental Protocol
This protocol is optimized for the analysis of Ochratoxin A in a cereal matrix (e.g., wheat, corn, oats).
Materials and Reagents:
-
Ochratoxin A (OTA) standard
-
This compound (OTA-d5) internal standard solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity columns (IAC) specific for Ochratoxin A
-
Deionized water
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
1. Sample Preparation and Extraction:
-
Homogenize a representative sample of the cereal grain to a fine powder.
-
Weigh 5.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of OTA-d5 internal standard solution (e.g., 50 µL of a 100 ng/mL solution to achieve a final concentration of 1 ng/g in the sample).
-
Add 20 mL of an extraction solvent mixture of acetonitrile/water (80:20, v/v) containing 0.2% formic acid.[2]
-
Vortex the tube vigorously for 3 minutes to ensure thorough mixing and extraction of the analyte.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant (the extracted sample).
2. Immunoaffinity Column (IAC) Cleanup:
-
Dilute 5 mL of the supernatant with 20 mL of PBS (pH 7.4). This dilution step is crucial to ensure optimal binding of OTA to the antibody in the IAC.
-
Allow the IAC to equilibrate to room temperature.
-
Pass the diluted extract through the immunoaffinity column at a slow and steady flow rate of approximately 1-2 mL/min.[4]
-
Wash the column with 10 mL of PBS to remove any unbound matrix components.
-
Dry the column by passing air through it for 2-3 minutes using the vacuum manifold.
3. Elution and Reconstitution:
-
Place a clean collection tube under the IAC.
-
Elute the bound Ochratoxin A and this compound from the column by passing 2 mL of methanol through the column at a slow flow rate (approximately 1 drop per second).[4][10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 500 µL of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/water 50:50, v/v).[10]
-
Vortex briefly and transfer the solution to an autosampler vial for analysis.
Data Presentation
The performance of this method is summarized in the table below. The data presented is a compilation from various studies utilizing immunoaffinity chromatography and LC-MS/MS for OTA analysis.
| Parameter | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| Ochratoxin A | Cereals | 80 - 120 | < 15 | 0.1 - 0.5 µg/kg | 0.3 - 1.5 µg/kg | [1][12] |
| Ochratoxin A | Wine | 78.8 | 2.8 | 0.025 ng/mL | 0.08 ng/mL | [7][13] |
| Ochratoxin A | Coffee | 90 - 98 | < 5 | ~0.4 µg/kg | ~1.0 µg/kg | [10] |
| Ochratoxin A | Spices | 71 - 108 | < 5 | ~0.4 µg/kg | ~1.0 µg/kg | [10] |
Visualization
Experimental Workflow Diagram:
Caption: Workflow for the solid-phase extraction of Ochratoxin A using an immunoaffinity column and OTA-d5 internal standard.
References
- 1. Toolbox for the Extraction and Quantification of Ochratoxin A and Ochratoxin Alpha Applicable for Different Pig and Poultry Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid Magnetic Solid Phase Extraction Method Followed by Liquid Chromatography-Tandem Mass Spectrometry Analysis for the Determination of Mycotoxins in Cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aokin.de [aokin.de]
- 5. Sampling of cereals and cereal-based foods for the determination of ochratoxin A: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Insights into Ochratoxin A: Occurrence, Analysis, and Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. affinisep.com [affinisep.com]
- 8. affinisep.com [affinisep.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Preparation of an Immunoaffinity Column Based on Bispecific Monoclonal Antibody for Aflatoxin B1 and Ochratoxin A Detection Combined with ic-ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. Molecularly imprinted polymer-based solid phase clean-up for analysis of ochratoxin A in beer, red wine, and grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Immunoaffinity Column Cleanup for Robust Ochratoxin A Analysis using an Isotope Dilution Assay with Ochratoxin A-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi. It is a common contaminant of various food commodities, including cereals, coffee, and dried fruits. Due to its nephrotoxic, immunotoxic, teratogenic, and carcinogenic properties, the presence of OTA in food and feed is a significant concern for human and animal health. Regulatory bodies worldwide have established maximum permissible levels for OTA in different products, necessitating sensitive and reliable analytical methods for its detection and quantification.
Immunoaffinity column (IAC) cleanup is a highly selective sample preparation technique that utilizes monoclonal antibodies to isolate the target analyte from complex sample matrices. This specificity results in cleaner extracts, reduced matrix effects, and improved analytical performance. The use of an isotopically labeled internal standard, such as Ochratoxin A-d5 (OTA-d5), in an isotope dilution mass spectrometry (IDMS) approach further enhances the accuracy and precision of the analysis. OTA-d5 is chemically identical to OTA but has a different mass, allowing it to be distinguished by a mass spectrometer. By adding a known amount of OTA-d5 to the sample at the beginning of the analytical procedure, any losses of the native OTA during sample preparation and analysis can be accurately corrected for, leading to more reliable quantification.
This application note provides a detailed protocol for the determination of Ochratoxin A in cereal matrices using immunoaffinity column cleanup followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Ochratoxin A using immunoaffinity column cleanup and LC-MS/MS with an isotopically labeled internal standard. Data is compiled from various studies and demonstrates the method's high recovery and low limits of quantification across different cereal matrices.
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSDr (%)* | LOQ (µg/kg) | Reference |
| Barley | 4 | 65-113 | 4-24 | 0.2 | [1] |
| Wheat | 5 | 95.2 | 5.8 | 0.5 | [2] |
| Corn | 1, 5, 20, 100 | 100-117 | <9 | 0.02-0.06 | [3] |
| Ready-to-drink coffee | 0.10 (ng/mL) | 97.3 | 1.9 | 0.0065 (ng/mL) | [4] |
| Cereals | Not Specified | 66-83 | Not Specified | 0.03 | [5] |
*RSDr: Repeatability (within-laboratory) relative standard deviation.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific matrices and laboratory conditions.
Materials and Reagents
-
Ochratoxin A (OTA) standard
-
This compound (OTA-d5) internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Immunoaffinity columns specific for Ochratoxin A
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium chloride (NaCl)
-
Blender or homogenizer
-
Centrifuge and centrifuge tubes (50 mL)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Glass microfiber filters
-
Vacuum manifold (optional)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation and Extraction
-
Homogenization: Weigh 25 g of a representative, finely ground cereal sample into a blender jar.
-
Internal Standard Spiking: Add a known amount of OTA-d5 internal standard solution to the sample. The spiking level should be comparable to the expected concentration range of OTA in the samples.
-
Extraction: Add 100 mL of an extraction solvent (e.g., acetonitrile/water, 80:20 v/v) to the blender jar.[6] Blend at high speed for 3 minutes.
-
Centrifugation/Filtration: Centrifuge the extract at 4000 rpm for 10 minutes or filter through a fluted filter paper.[7]
-
Dilution: Transfer a specific volume of the filtered extract (e.g., 4 mL) to a clean vessel and dilute it with PBS (pH 7.4) to reduce the organic solvent concentration to a level tolerated by the immunoaffinity column (typically below 15%).[8] A common dilution is 1 part extract to 6-7 parts PBS.[9] The final solution should be clear; if not, filter through a glass microfiber filter.
Immunoaffinity Column Cleanup
-
Column Equilibration: Allow the immunoaffinity column to reach room temperature before use.
-
Sample Loading: Pass the diluted and filtered extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min). This can be achieved by gravity or by using a vacuum manifold.[9]
-
Washing: After the entire sample has passed through, wash the column with 10-20 mL of PBS to remove unbound matrix components.[10] Follow with a wash of 10-20 mL of purified water to remove residual salts.[10] After the final wash, pass air through the column to dry the solid phase.
-
Elution: Place a clean collection vial under the column. Elute the bound OTA and OTA-d5 by passing a small volume of elution solvent (e.g., 1-2 mL of methanol, potentially acidified with a small amount of acetic or formic acid) through the column.[8] Allow the solvent to remain in contact with the antibody gel for a few minutes before eluting to ensure complete release of the analytes.[9]
-
Post-Elution: The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.[1] Alternatively, the eluate can be directly injected if the solvent is compatible with the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is common.[5]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for OTA.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two transitions are typically monitored for each analyte for confirmation and quantification.
-
MRM Transitions (example):
-
OTA: Precursor ion (m/z) -> Product ion 1 (m/z), Product ion 2 (m/z)
-
OTA-d5: Precursor ion (m/z) -> Product ion 1 (m/z), Product ion 2 (m/z) (Specific m/z values should be optimized on the instrument being used).
-
-
-
Quantification: Create a calibration curve using OTA standards of known concentrations, with each standard containing the same amount of OTA-d5 internal standard as the samples. The concentration of OTA in the samples is determined by calculating the ratio of the peak area of the native OTA to the peak area of the OTA-d5 internal standard and comparing this ratio to the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for Ochratoxin A analysis using IAC and LC-MS/MS.
References
- 1. Liquid chromatographic method with immunoaffinity column cleanup for determination of ochratoxin A in barley: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of ochratoxin a in ready-to-drink coffee by immunoaffinity cleanup and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. lcms.cz [lcms.cz]
- 7. documents.scigiene.com [documents.scigiene.com]
- 8. goldstandarddiagnostics.com [goldstandarddiagnostics.com]
- 9. aokin.de [aokin.de]
- 10. Regeneration and Reuse of Immunoaffinity Column for Highly Efficient Clean-Up and Economic Detection of Ochratoxin A in Malt and Ginger - PMC [pmc.ncbi.nlm.nih.gov]
Multi-Mycotoxin Analysis in Spices Using Ochratoxin A-d5 as an Internal Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the simultaneous determination of multiple mycotoxins in complex spice matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates the use of a deuterated internal standard, Ochratoxin A-d5 (OTA-d5), to ensure accuracy and precision in quantification by compensating for matrix effects and variations in sample preparation and instrument response.
Introduction
Spices, integral to global cuisine and traditional medicine, are susceptible to fungal contamination and subsequent mycotoxin production due to their origin and processing conditions. Mycotoxins are toxic secondary metabolites produced by fungi that can cause a range of adverse health effects in humans and animals.[1] Regulatory bodies worldwide have established maximum permissible levels for various mycotoxins in foodstuffs, including spices, to protect public health.[2]
The complex nature of spice matrices, rich in essential oils and pigments, presents analytical challenges for the accurate determination of mycotoxins.[3] LC-MS/MS has emerged as the preferred technique for mycotoxin analysis due to its high sensitivity, selectivity, and ability to simultaneously detect multiple analytes.[4] The use of isotopically labeled internal standards, such as this compound, is crucial for correcting analytical variability and achieving reliable quantitative results. This application note details a robust and validated method for the analysis of a panel of mycotoxins in various spices.
Experimental Protocols
This section outlines the detailed methodology for the analysis of multiple mycotoxins in spices.
Sample Preparation (QuEChERS-based Extraction)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for multi-residue analysis in food matrices.
Materials:
-
Homogenized spice sample
-
This compound (OTA-d5) internal standard solution (concentration to be optimized, e.g., 100 µg/L)
-
Acetonitrile with 1% formic acid (v/v)
-
Distilled water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 5.0 ± 0.1 g of the homogenized spice sample into a 50 mL centrifuge tube.
-
Add a known amount of the OTA-d5 internal standard solution to all samples, calibrators, and quality control samples. For example, add 150 µL of a 100 µg/L OTA-d5 solution.
-
Allow the sample to stand for 10 minutes to allow for interaction between the internal standard and the matrix.
-
Add 10 mL of distilled water and vortex for 1 minute.
-
Add 10 mL of acetonitrile with 1% formic acid.
-
Vortex vigorously for 15 minutes.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of agglomerates.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Collect the supernatant (acetonitrile layer) and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of mycotoxins.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0-1 min: 95% A
-
1-12 min: Linear gradient to 5% A
-
12-15 min: Hold at 5% A
-
15.1-18 min: Return to 95% A and re-equilibrate.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative switching mode.
-
Ion Source Temperature: 350°C.
-
Gas 1 (Nebulizer Gas): 60 psi.
-
Gas 2 (Heater Gas): 35 psi.
-
Curtain Gas: 35 psi.
-
Ion Spray Voltage: +4000 V (positive mode) and -4000 V (negative mode).[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for each mycotoxin and OTA-d5 need to be optimized on the specific instrument. A representative set of MRM transitions is provided in Table 1.
Table 1: Representative MRM Transitions for Selected Mycotoxins
| Mycotoxin | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Polarity |
| Aflatoxin B1 | 313.1 | 285.1 | 241.1 | Positive |
| Aflatoxin B2 | 315.1 | 287.1 | 259.1 | Positive |
| Aflatoxin G1 | 329.1 | 311.1 | 243.1 | Positive |
| Aflatoxin G2 | 331.1 | 313.1 | 245.1 | Positive |
| Ochratoxin A | 404.2 | 239.1 | 358.2 | Positive |
| This compound | 409.2 | 242.1 | 363.2 | Positive |
| Deoxynivalenol | 297.1 | 249.1 | 139.0 | Positive |
| Zearalenone | 319.1 | 175.1 | 131.1 | Positive |
| Fumonisin B1 | 722.5 | 334.3 | 352.3 | Positive |
| Fumonisin B2 | 706.5 | 336.3 | 318.3 | Positive |
| T-2 Toxin | 467.2 | 215.1 | 185.1 | Positive |
| HT-2 Toxin | 425.2 | 263.1 | 215.1 | Positive |
Note: The specific m/z values for precursor and product ions should be optimized in your laboratory as they can vary slightly between different mass spectrometer models.
Calibration and Quantification
-
Prepare a series of calibration standards by spiking a blank spice matrix extract with known concentrations of the mycotoxin analytical standards and a constant concentration of the OTA-d5 internal standard.
-
A typical calibration range for many mycotoxins is from the limit of quantification (LOQ) up to 50 µg/kg or higher, depending on regulatory limits.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the mycotoxins in the samples by interpolating the peak area ratios from the calibration curve.
Data Presentation
The performance of the method should be validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (repeatability and reproducibility). The following table summarizes typical performance data for the analysis of mycotoxins in spices.
Table 2: Method Performance Data for Multi-Mycotoxin Analysis in Spices
| Mycotoxin | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Aflatoxin B1 | Black Pepper | 0.1 | 0.3 | 85-110 | <15 |
| Aflatoxin B1 | Red Pepper | 0.1 | 0.4 | 88-105 | <15 |
| Ochratoxin A | Paprika | 0.2 | 0.6 | 90-112 | <10 |
| Ochratoxin A | Black Pepper | 0.3 | 1.0 | 87-108 | <12 |
| Deoxynivalenol | Mixed Spices | 10 | 30 | 80-115 | <20 |
| Zearalenone | Cumin | 1.0 | 3.0 | 92-107 | <15 |
| Fumonisin B1 | Turmeric | 20 | 60 | 75-120 | <20 |
Note: This data is a compilation from various sources for illustrative purposes. Actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.[2][6]
Visualization
Experimental Workflow
The following diagram illustrates the complete workflow for the multi-mycotoxin analysis in spices.
Caption: Experimental workflow for multi-mycotoxin analysis in spices.
Conclusion
The described LC-MS/MS method, incorporating a QuEChERS-based sample preparation protocol and the use of this compound as an internal standard, provides a robust and reliable approach for the simultaneous quantification of multiple mycotoxins in challenging spice matrices. This method is suitable for routine monitoring to ensure compliance with regulatory limits and to safeguard consumer health. The detailed protocol and performance data presented herein serve as a valuable resource for researchers, scientists, and quality control laboratories in the food safety and drug development sectors.
References
- 1. Analysis of Multi-Mycotoxins in Commonly Consumed Spices Using the LC-MS/MS Method for Assessing Food Safety Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tentamus.com [tentamus.com]
- 4. How to Develop an LC-MS/MS-based Multi-Mycotoxin Method - Romer Labs [romerlabs.com]
- 5. Development of a multi-mycotoxin LC-MS/MS method for the determination of biomarkers in pig urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Mycotoxins Determination in Food by LC-MS/MS: An International Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ochratoxin A-d5 for Human Biomonitoring of Ochratoxin A Exposure
Introduction
Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1][2] It is a common contaminant of a wide variety of food commodities, including cereals, coffee, wine, and pork products.[2][3] Human exposure to OTA is a significant health concern due to its nephrotoxic, hepatotoxic, teratogenic, and immunotoxic effects.[4][5] The International Agency for Research on Cancer (IARC) has classified OTA as a Group 2B possible human carcinogen.[2]
Accurate and sensitive methods are required for the biomonitoring of human exposure to OTA. The analysis of OTA in biological matrices such as blood (serum and plasma) and urine is the most common approach.[6][7] Stable isotope dilution analysis (SIDA) using a labeled internal standard is the gold standard for quantitative analysis, offering high accuracy and precision by correcting for matrix effects and variations during sample preparation.[8][9] Ochratoxin A-d5 (OTA-d5), a deuterated analog of OTA, is an ideal internal standard for this purpose.
These application notes provide a detailed protocol for the quantification of Ochratoxin A in human plasma using OTA-d5 as an internal standard, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Data Presentation
Table 1: LC-MS/MS Method Performance for Ochratoxin A Quantification
| Parameter | Immunoaffinity Chromatography (IA) Cleanup | Dispersive Solid-Phase Extraction (DSPE) |
| Limit of Detection (LOD) | 0.02 ng/g[8] | 0.03 ng/g[8] |
| Limit of Quantification (LOQ) | 0.07 ng/g[8] | 0.08 ng/g[8] |
| Relative Recovery | ≥94%[8] | ≥94%[8] |
| Precision (RSD) | < 15%[9] | Not Specified |
| Linearity Range | 0.10–25 µg/kg (in food matrices)[10] | Not Specified |
Experimental Protocols
Materials and Reagents
-
Ochratoxin A (OTA) standard
-
This compound (OTA-d5) internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Immunoaffinity columns (IAC) for OTA or Dispersive Solid-Phase Extraction (DSPE) tubes
-
Human plasma samples
-
Phosphate-buffered saline (PBS)
Standard Solution Preparation
-
Prepare individual stock solutions of OTA and OTA-d5 in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working standard solutions of OTA at various concentrations for the calibration curve.
-
Prepare a working solution of OTA-d5 at a fixed concentration to be used as the internal standard.
Sample Preparation and Extraction
The following protocol describes two common extraction and cleanup procedures: Immunoaffinity Chromatography (IAC) and Dispersive Solid-Phase Extraction (DSPE).
3.1. Immunoaffinity Chromatography (IAC) Cleanup
-
Allow plasma samples to thaw at room temperature.
-
To 1 mL of plasma, add the OTA-d5 internal standard solution.
-
Dilute the plasma sample with PBS.
-
Load the diluted plasma onto the immunoaffinity column at a slow flow rate (e.g., 1 drop per second).
-
Wash the column with water to remove unbound matrix components.
-
Elute the OTA and OTA-d5 from the column with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
3.2. Dispersive Solid-Phase Extraction (DSPE) Cleanup
-
To 1 mL of plasma, add the OTA-d5 internal standard solution.
-
Add acetonitrile to the plasma sample to precipitate proteins.
-
Vortex the sample vigorously and centrifuge to pellet the proteins.
-
Transfer the supernatant to a DSPE tube containing a suitable sorbent.
-
Vortex the tube and centrifuge.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate OTA from matrix interferences.
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: 5-10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Monitor at least two SRM transitions for both OTA and OTA-d5 for confirmation and quantification.
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of OTA to the peak area of OTA-d5 against the concentration of the OTA standards.
-
Quantify the amount of OTA in the plasma samples using the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for OTA biomonitoring.
Ochratoxin A Metabolism and Toxicity Pathway
Caption: OTA metabolism and toxicity pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Ochratoxin A and human health risk: A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ochratoxin A - Wikipedia [en.wikipedia.org]
- 4. Metabolic pathways of ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicokinetics and toxicodynamics of ochratoxin A, an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Biomarkers of human exposure to ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of stable isotope dilution assays for ochratoxin A in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
Determination of Ochratoxin A in Cocoa Products Using a Stable Isotope Dilution Assay with LC-MS/MS
Application Note
Abstract
This application note details a robust and sensitive method for the quantitative determination of Ochratoxin A (OTA) in various cocoa products, including cocoa powder, chocolate, and cocoa beans. The method utilizes a stable isotope dilution assay (SIDA) with Ochratoxin A-d5 (OTA-d5) as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol includes a comprehensive sample preparation procedure involving solvent extraction and immunoaffinity column (IAC) cleanup, followed by optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and quality control professionals in the food industry and regulatory bodies.
Introduction
Ochratoxin A is a mycotoxin produced by several species of Aspergillus and Penicillium fungi and is a common contaminant in a variety of food commodities, including cocoa and its derivatives.[1] Due to its nephrotoxic, immunotoxic, and carcinogenic properties, the presence of OTA in foodstuffs is a significant concern for human health.[1] Regulatory bodies worldwide have established maximum permissible levels for OTA in various food products. Accurate and reliable analytical methods are therefore essential for monitoring OTA levels in cocoa products to ensure consumer safety.
This application note describes a highly selective and sensitive method for the quantification of OTA in complex cocoa matrices. The use of a deuterated internal standard, this compound, in a stable isotope dilution assay minimizes analytical variability and compensates for potential matrix-induced signal suppression or enhancement, which is often a challenge in complex food matrices like chocolate. The combination of efficient sample cleanup using immunoaffinity columns and the specificity of LC-MS/MS provides a reliable tool for the routine analysis of OTA in cocoa products.
Experimental Protocols
Sample Preparation
1.1. Materials and Reagents
-
Ochratoxin A (OTA) standard
-
This compound (OTA-d5) internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium bicarbonate
-
Phosphate-Buffered Saline (PBS)
-
Immunoaffinity columns (IAC) specific for Ochratoxin A
-
Water (LC-MS grade)
-
Formic acid
1.2. Extraction
-
Homogenize the cocoa product sample (e.g., chocolate, cocoa powder) to a fine powder.
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution to achieve a final concentration of 10 ng/g in the sample).
-
Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 80:20, v/v) or methanol and 3% aqueous sodium bicarbonate (e.g., 50:50, v/v).
-
Vortex vigorously for 3 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
1.3. Immunoaffinity Column (IAC) Cleanup
-
Dilute the collected supernatant with PBS (pH 7.4) to reduce the organic solvent concentration to below 10%, as recommended by the IAC manufacturer.
-
Pass the diluted extract through the Ochratoxin A-specific immunoaffinity column at a slow and steady flow rate (e.g., 1-2 drops per second).
-
Wash the column with 10 mL of PBS to remove interfering matrix components.
-
Dry the column by passing air through it for 30 seconds.
-
Elute the bound Ochratoxin A and this compound from the column with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase starting composition (e.g., water:acetonitrile, 90:10, v/v with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
2.2. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Ochratoxin A | 404.1 | 239.1 | 358.1 | 22 |
| This compound | 409.1 | 244.1 | 363.1 | 22 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
The performance of this method has been evaluated based on data from various studies on the analysis of Ochratoxin A in cocoa and other complex food matrices using LC-MS/MS and stable isotope dilution.
Table 1: Method Validation Parameters for Ochratoxin A in Cocoa Products
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.04 - 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/kg |
| Linearity (R²) | > 0.99 |
| Recovery | 85% - 110% |
| Repeatability (RSDr) | < 15% |
| Reproducibility (RSDR) | < 20% |
Table 2: Example of Quantitative Results from Spiked Cocoa Powder Samples
| Spiking Level (µg/kg) | Measured Concentration (µg/kg) (Mean ± SD, n=3) | Recovery (%) |
| 0.5 | 0.48 ± 0.04 | 96 |
| 2.0 | 1.92 ± 0.15 | 96 |
| 5.0 | 5.15 ± 0.38 | 103 |
Visualizations
Caption: Experimental workflow for the determination of Ochratoxin A in cocoa products.
Caption: Logical relationship of the stable isotope dilution assay for accurate quantification.
Conclusion
The described method provides a reliable and accurate means for the determination of Ochratoxin A in a variety of cocoa products. The use of this compound as an internal standard in a stable isotope dilution assay effectively mitigates matrix effects and ensures high-quality quantitative data. The combination of a selective immunoaffinity column cleanup and the sensitivity of LC-MS/MS allows for the detection and quantification of OTA at levels relevant to regulatory limits. This application note serves as a comprehensive guide for laboratories involved in food safety and quality control.
References
Application Notes and Protocols for Ochratoxin A-d5 in Beer and Alcoholic Beverage Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Ochratoxin A (OTA) in beer and other alcoholic beverages using a stable isotope dilution assay (SIDA) with Ochratoxin A-d5 (OTA-d5) as an internal standard. This methodology, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high accuracy and reliability by correcting for matrix effects and variations in sample preparation and analysis.
Introduction
Ochratoxin A is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, which can contaminate a variety of agricultural commodities, including grains used in brewing.[1][2] Due to its potential nephrotoxic, immunotoxic, and carcinogenic properties, its presence in food and beverages is a significant concern for consumer health and is regulated in many countries.[1][2] The use of a stable isotopically labeled internal standard, such as this compound, in a dilution assay is a state-of-the-art analytical approach for the accurate quantification of OTA.[3][4] This internal standard closely mimics the behavior of the native OTA during sample extraction, cleanup, and ionization in the mass spectrometer, thus compensating for potential losses and matrix-induced signal suppression or enhancement.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of Ochratoxin A in beer and alcoholic beverages using stable isotope dilution analysis.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Method | LOD (µg/L) | LOQ (µg/L) | Reference |
| Ochratoxin A | Beer | HPLC-FLD | 0.14 | 0.43 | [5] |
| Ochratoxin A | Wine and Beer | HPLC-FLD | 0.004 | 0.016 | [6][7] |
| Ochratoxin A | Food | LC-MS/MS with [2H5]-OTA | 0.5 (µg/kg) | 1.4 (µg/kg) | [3][4] |
| Ochratoxin A | Beer | LC-MS/MS | - | 0.45 (ng/mL) | [8] |
Table 2: Recovery and Precision Data
| Matrix | Spiking Level (µg/L) | Recovery (%) | RSD (%) | Method | Reference |
| Beer | 0.016 - 1.284 | 90 - 106 | < 5 | HPLC-FLD | [6][7] |
| Beer | Not Specified | 81.0 - 86.0 | 1.72 - 6.25 | HPLC-FLD | [5] |
| Food | Not Specified | - | 3.6 (Inter-assay) | LC-MS/MS with [2H5]-OTA | [3][4] |
| Cereal Grain Flours | Various | 80 - 120 | < 15 | LC-MS/MS with 13C-labeled IS | [9][10] |
Experimental Protocols
This section details a general protocol for the analysis of Ochratoxin A in beer using a stable isotope dilution assay with this compound and LC-MS/MS.
Sample Preparation
A robust sample preparation is crucial for accurate results. The following is a common workflow involving immunoaffinity column (IAC) cleanup.
Materials:
-
Beer or alcoholic beverage sample
-
This compound internal standard solution (in a solvent compatible with the extraction solvent)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity columns (IAC) specific for Ochratoxin A
-
Methanol (HPLC grade)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Degassing: Degas the beer sample by sonication for approximately 15-30 minutes.
-
Spiking: Take a known volume of the degassed beer sample (e.g., 10 mL) and spike it with a known amount of the this compound internal standard solution.
-
Dilution: Dilute the spiked sample with PBS. The dilution factor will depend on the specific IAC column instructions.
-
IAC Cleanup: Load the diluted sample onto an Ochratoxin A-specific immunoaffinity column.
-
Washing: Wash the column with water and/or a specific washing solution provided with the IAC kit to remove matrix interferences.
-
Elution: Elute the Ochratoxin A and this compound from the column using methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40-50 °C).
-
Reconstitution: Reconstitute the dried residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Typical LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with a small percentage of formic or acetic acid (e.g., 0.1%)
-
Mobile Phase B: Acetonitrile or Methanol with a small percentage of formic or acetic acid (e.g., 0.1%)
-
Gradient Elution: A gradient program starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 30 - 40 °C
Typical MS/MS Parameters (ESI in Positive or Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), often in positive mode for OTA.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Ochratoxin A and this compound.
-
Ochratoxin A: e.g., m/z 404.1 -> 239.1 (quantifier), 404.1 -> 358.1 (qualifier)
-
This compound: e.g., m/z 409.1 -> 244.1 (quantifier)
-
-
Collision Energy and other MS parameters: These need to be optimized for the specific instrument being used.
Quantification
Quantification is performed by generating a calibration curve using standards containing known concentrations of Ochratoxin A and a constant concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of Ochratoxin A in the unknown sample is then calculated from this calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for Ochratoxin A analysis in beer using OTA-d5.
Logical Relationship of SIDA
Caption: Principle of Stable Isotope Dilution Assay (SIDA).
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of the mycotoxins patulin and ochratoxin A by stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of ochratoxin A in foods by a stable isotope dilution assay using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ochratoxin A in Beers Marketed in Portugal: Occurrence and Human Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of ochratoxin A in wine and beer using solid phase extraction and high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
Application Note: High-Accuracy Analysis of Ochratoxin A in Infant Foods Using a Stable Isotope Dilution Assay (SIDA) with LC-MS/MS
Introduction
Ochratoxin A (OTA) is a mycotoxin produced by several fungal species of the Aspergillus and Penicillium genera, which can contaminate a variety of food commodities including cereals, coffee, and dried fruits[1][2]. Due to its potential nephrotoxic, carcinogenic, and teratogenic properties, OTA poses a significant health risk, particularly to vulnerable populations such as infants and young children[1][3]. Regulatory bodies have established stringent maximum levels for OTA in foodstuffs. The European Union, for instance, has set a very low maximum limit of 0.50 µg/kg for OTA in processed cereal-based foods and baby foods intended for infants and young children[2][4][5][6].
Given these low regulatory limits and the complexity of infant food matrices, highly sensitive, accurate, and reliable analytical methods are required. A stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis[7][8]. This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., ¹³C-OTA) as an internal standard at the beginning of the sample preparation process[9][10][11]. Because the labeled standard has nearly identical chemical and physical properties to the native OTA, it can effectively compensate for matrix effects and variations in recovery during extraction and cleanup, leading to superior accuracy and precision[8][9][12].
This application note provides a detailed protocol for the quantification of Ochratoxin A in infant food using a stable isotope dilution assay with LC-MS/MS.
Quantitative Data Summary
The following tables summarize the regulatory limits and typical performance of the described analytical method.
Table 1: Regulatory Limits for Ochratoxin A in Infant Food
| Region/Authority | Food Category | Maximum Level (µg/kg) |
| European Union (EC) | Processed cereal-based foods for infants and young children | 0.50[2][4][5] |
| European Union (EC) | Dietary foods for special medical purposes for infants | 0.50[2][4] |
| United States (FDA) | No specific regulatory limit currently established | N/A[1] |
Table 2: Method Performance and Validation Parameters
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve. |
| Limit of Detection (LOD) | 0.1 - 0.3 µg/kg | The lowest concentration of analyte that can be reliably detected[13][14]. |
| Limit of Quantification (LOQ) | 0.3 - 1.0 µg/kg | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy[13][14]. |
| Apparent Recovery | 85% - 115% | The use of a ¹³C-labeled internal standard effectively corrects for analyte loss and matrix effects, resulting in high apparent recoveries[9][12][15]. |
| Precision (RSDr) | < 15% | The relative standard deviation under repeatability conditions, indicating high method precision[12][16]. |
Table 3: Example LC-MS/MS Parameters for OTA Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[13] |
| Mobile Phase A | Water with 5 mM ammonium acetate and 1% acetic acid[13] |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 1% acetic acid[13] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 10 µL[13] |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode[13][17] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (OTA) | e.g., m/z 404 → 239 (Quantifier), m/z 404 → 358 (Qualifier) |
| MRM Transition (¹³C-OTA) | e.g., m/z 424 → 255 (Quantifier) |
| Source Temperature | 120 °C[13] |
| Desolvation Temperature | 350 °C[13] |
Experimental Workflow Diagram
Caption: A schematic of the complete analytical workflow from sample preparation to final quantification.
Detailed Experimental Protocol
1. Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water.
-
Chemicals: Ammonium acetate, Acetic acid (glacial).
-
Standards: Ochratoxin A (native) certified standard, ¹³C-labeled Ochratoxin A internal standard ([¹³C]-IS).
-
Equipment: Homogenizer/blender, analytical balance, vortex mixer, horizontal shaker, centrifuge, nitrogen evaporator, LC-MS/MS system (UPLC/HPLC coupled to a triple quadrupole mass spectrometer).
-
Consumables: 50 mL polypropylene centrifuge tubes, immunoaffinity columns (IAC) for Ochratoxin A[18], autosampler vials.
2. Preparation of Standards and Solutions
-
OTA Stock Solution (10 µg/mL): Prepare by dissolving a certified solid standard in methanol. Store at -20°C.
-
¹³C-OTA Internal Standard Stock Solution (10 µg/mL): Prepare similarly to the native stock solution.
-
Working Standard Solutions (0.05 - 50 ng/mL): Prepare a series of calibration standards by serially diluting the OTA stock solution in a 50:50 acetonitrile/water mixture[10].
-
Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the ¹³C-OTA stock solution in acetonitrile/water. The final concentration in the sample should be appropriate for the expected OTA levels and instrument sensitivity.
-
Extraction Solvent: Prepare an 80:20 (v/v) mixture of acetonitrile and water[19].
-
IAC Loading Buffer (PBS): Prepare Phosphate Buffered Saline as per the IAC manufacturer's instructions.
3. Sample Preparation Protocol
-
Homogenization: Homogenize the infant food sample (e.g., infant cereal) to a fine, uniform powder[6][19].
-
Weighing: Accurately weigh 5.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube[19].
-
Internal Standard Fortification: Add a precise volume of the ¹³C-OTA internal standard spiking solution to each sample, quality control sample, and blank[11].
-
Extraction: Add 20 mL of the extraction solvent (80:20 acetonitrile/water) to the tube[19].
-
Shaking: Cap the tube tightly and shake vigorously on a horizontal shaker for 60 minutes at room temperature[19].
-
Centrifugation: Centrifuge the sample at ≥4000 g for 10 minutes to pellet solid material[19].
-
Dilution: Transfer a measured aliquot of the supernatant (e.g., 1 mL) and dilute it with PBS buffer according to the IAC manufacturer's protocol to ensure proper antibody binding.
-
Immunoaffinity Column (IAC) Cleanup:
-
Elution: Elute the bound OTA and ¹³C-OTA from the column using 2-4 mL of methanol, collecting the eluate in a clean tube[20].
-
Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of mobile phase (e.g., 50:50 methanol/water)[20]. Vortex briefly to ensure the residue is fully dissolved.
-
Final Filtration: Transfer the reconstituted sample into an autosampler vial, filtering through a 0.2 µm syringe filter if necessary.
4. LC-MS/MS Analysis
-
Instrument Setup: Set up the LC-MS/MS system according to the parameters outlined in Table 3 or optimized parameters for the specific instrument.
-
Calibration Curve: Inject the series of working standard solutions to generate a calibration curve. Each standard should also be fortified with the same amount of ¹³C-OTA internal standard as the samples.
-
Sample Analysis: Inject the prepared sample extracts. Include solvent blanks, matrix blanks, and quality control samples in the analytical run.
-
Data Acquisition: Acquire data in MRM mode, monitoring at least two transitions for OTA (one for quantification, one for confirmation) and one for the ¹³C-OTA internal standard.
5. Quantification
The concentration of OTA in the sample is determined using the stable isotope dilution method[10]. A calibration curve is created by plotting the peak area ratio of the native OTA to the ¹³C-OTA internal standard against the concentration of the native OTA in the calibration standards. The concentration of OTA in the unknown sample is then calculated from this curve based on its measured peak area ratio, automatically correcting for any losses during sample preparation.
References
- 1. Occurrence of Ochratoxin A in Infant Foods in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ochratoxin A: new regulation for maximum levels - AGROLAB GROUP [agrolab.com]
- 3. researchgate.net [researchgate.net]
- 4. food-safety.com [food-safety.com]
- 5. Update in Ochratoxin A legislation - Food & Feed Analysis [food.r-biopharm.com]
- 6. Sampling of cereals and cereal-based foods for the determination of ochratoxin A: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of ochratoxin A in foods by a stable isotope dilution assay using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 9. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Flow Injection-MS/MS and LC-MS/MS for the Determination of Ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. farmaciajournal.com [farmaciajournal.com]
- 18. academic.oup.com [academic.oup.com]
- 19. lcms.cz [lcms.cz]
- 20. lcms.cz [lcms.cz]
Troubleshooting & Optimization
minimizing matrix effects in Ochratoxin A analysis with Ochratoxin A-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Ochratoxin A (OTA), with a focus on minimizing matrix effects using its deuterated internal standard, Ochratoxin A-d5.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Ochratoxin A and provides solutions centered around the use of this compound.
| Problem | Potential Cause | Recommended Solution with this compound |
| Poor Peak Shape or Tailing for OTA and OTA-d5 | - Incompatible mobile phase pH- Column degradation- Co-eluting interferences | - Adjust Mobile Phase: Ochratoxin A is an acidic compound. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape.[1] Ensure the pH is stable and consistent across runs.- Column Maintenance: Use a guard column to protect the analytical column. If peak shape degrades, wash the column according to the manufacturer's instructions or replace it.- Optimize Gradient: Adjust the chromatographic gradient to better separate OTA and its internal standard from matrix components. |
| Low Recovery of OTA and OTA-d5 | - Inefficient extraction- Analyte loss during sample cleanup- Suboptimal pH during extraction | - Optimize Extraction Solvent: The choice of extraction solvent is critical and matrix-dependent.[2][3] Common solvents include acetonitrile or methanol, often mixed with water and acidified.[2][3] Since OTA-d5 is added before extraction, it will experience the same losses as the native OTA, allowing for accurate correction.[4]- Evaluate Cleanup Step: If using Solid Phase Extraction (SPE) or Immunoaffinity Columns (IAC), ensure the loading, washing, and elution steps are optimized for your specific matrix.[5] Inefficient cleanup can lead to the loss of both the analyte and the internal standard. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation- Fluctuation in MS ionization- Inconsistent injection volumes | - Standardize Procedures: Ensure all sample preparation steps are performed consistently. The use of an internal standard like OTA-d5, added at the beginning of the process, is crucial as it corrects for variations in extraction and sample handling.[4]- Internal Standard Correction: The ratio of the native OTA peak area to the OTA-d5 peak area is used for quantification. This ratio remains stable even with fluctuations in injection volume or ionization efficiency, thereby improving precision. |
| Signal Suppression or Enhancement (Matrix Effect) | - Co-eluting matrix components affecting the ionization of OTA in the MS source. This is a common issue in complex matrices.[6][7] | - Use of an Isotopically Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[8][7] OTA-d5 co-elutes with OTA and experiences the same degree of signal suppression or enhancement. By using the peak area ratio for quantification, the matrix effect is effectively cancelled out.[9]- Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[6] The use of a sensitive instrument allows for dilution while still achieving the required limits of quantification.- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the samples. However, using an internal standard is often more robust. |
| Inaccurate Quantification | - Use of external calibration in the presence of matrix effects.- Incorrect concentration of the internal standard. | - Stable Isotope Dilution Assay (SIDA): This method, which utilizes OTA-d5, provides excellent accuracy.[10] Quantification is based on the response ratio of the analyte to the isotopically labeled internal standard.- Accurate Standard Preparation: Ensure the concentration of the OTA-d5 spiking solution is accurately known. Gravimetric preparation is recommended for high accuracy. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other internal standards?
A1: The primary advantage of using an isotopically labeled internal standard like this compound is that its chemical and physical properties are nearly identical to the native Ochratoxin A. This means it behaves similarly during sample extraction, cleanup, and chromatographic separation, and experiences the same degree of matrix effects in the mass spectrometer's ion source.[8][9] This co-elution and identical ionization behavior allow for highly accurate and precise correction for both sample processing losses and signal suppression or enhancement.
Q2: At what stage of the analytical process should this compound be added?
A2: this compound should be added to the sample at the very beginning of the sample preparation process, before any extraction or cleanup steps.[4] This ensures that the internal standard accounts for any analyte loss that may occur during the entire workflow, providing the most accurate correction.
Q3: Can I use a single matrix-matched calibration curve for different types of samples?
A3: It is not recommended. The extent of matrix effects can differ significantly between different matrices (e.g., coffee vs. cereals).[11] Using a single matrix-matched calibration for various sample types can lead to inaccurate results. If not using an internal standard, a separate matrix-matched calibration should be prepared for each distinct matrix. The use of this compound simplifies this, as it effectively compensates for matrix variability between samples.
Q4: How is the matrix effect calculated?
A4: The matrix effect (ME) can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect. A value < 100% indicates signal suppression, and a value > 100% indicates signal enhancement.[12]
Q5: What are the common sample preparation techniques to reduce matrix effects before LC-MS/MS analysis?
A5: Several techniques can be employed to clean up sample extracts and reduce matrix interferences:
-
Solid Phase Extraction (SPE): This is a widely used technique for purifying and concentrating analytes from complex mixtures.[5]
-
Immunoaffinity Chromatography (IAC): These columns contain antibodies highly specific to Ochratoxin A, providing a very clean extract with high recovery rates.[13][14]
-
"Dilute and Shoot": This is the simplest approach, where the sample extract is diluted to reduce the concentration of matrix components.[3] This method is effective when the analyte concentration is high enough to be detected after dilution.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined sample preparation method that involves a salting-out extraction followed by dispersive SPE for cleanup.[3]
Experimental Protocol: Ochratoxin A Analysis using OTA-d5 Internal Standard
This protocol provides a general workflow for the analysis of Ochratoxin A in a food matrix (e.g., cereal flour) using a stable isotope dilution assay (SIDA) with LC-MS/MS.
1. Sample Preparation and Extraction
-
Weighing: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution) to the sample.
-
Extraction: Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20 v/v with 0.1% formic acid).
-
Homogenization: Vortex the sample for 1 minute, followed by shaking for 30 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
2. Sample Cleanup (using SPE)
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load 5 mL of the supernatant from the extraction step onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.
-
Elution: Elute the Ochratoxin A and this compound with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid) and transfer to an autosampler vial for analysis.
3. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate OTA from matrix components.
-
Injection Volume: 5-10 µL.
-
MS Detection: Electrospray ionization (ESI) in positive or negative mode. Negative mode is often used for OTA.[1]
-
MRM Transitions: Monitor at least two transitions for both Ochratoxin A and this compound for confirmation and quantification.
4. Quantification
-
Prepare a series of calibration standards containing a constant amount of this compound and varying concentrations of native Ochratoxin A.
-
Generate a calibration curve by plotting the peak area ratio (OTA/OTA-d5) against the concentration of OTA.
-
Calculate the concentration of OTA in the samples using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for OTA analysis using an internal standard.
Caption: How OTA-d5 corrects for matrix effects in LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. Toolbox for the Extraction and Quantification of Ochratoxin A and Ochratoxin Alpha Applicable for Different Pig and Poultry Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid phase extraction as sample treatment for the determination of Ochratoxin A in foods: A review [agris.fao.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. shim-pol.pl [shim-pol.pl]
- 14. researchgate.net [researchgate.net]
impact of mobile phase composition on Ochratoxin A-d5 signal
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of mobile phase composition on the analytical signal of Ochratoxin A-d5 (OTA-d5) in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for this compound low or inconsistent?
A1: Low or inconsistent signal intensity for OTA-d5 is a common issue that can often be traced back to the mobile phase composition. Several factors are at play:
-
pH of the Mobile Phase: The pH is critical for controlling the ionization state of OTA-d5. Ochratoxin A has two pKa values, approximately 4.4 and 7.3.[1] To enhance retention on a reversed-phase column and ensure consistent ionization for mass spectrometry, it is crucial to maintain a pH that suppresses the ionization of the carboxylic acid group. Acidifying the mobile phase to a pH of around 2.5 to 3.0 is a common strategy.[2][3]
-
Organic Solvent Choice: Both acetonitrile (ACN) and methanol (MeOH) are used as organic modifiers. While ACN often provides better separation efficiency, the choice can impact ionization and signal intensity.[4] Some studies have found that methanol-based mobile phases can offer good resolution.[5] The ratio of organic solvent to the aqueous phase will also significantly affect retention time and peak shape.
-
Additives and Salts: Mobile phase additives play a crucial role in improving signal intensity.
-
Acids: Formic acid or acetic acid are frequently added at low concentrations (e.g., 0.1% to 0.5%) to control pH and improve peak shape.[1][2][4][6] Formic acid has been shown to yield a significantly higher signal response compared to glacial acetic acid.[4]
-
Buffers/Salts: Ammonium acetate or ammonium formate are often used to control pH and improve ionization efficiency in the mass spectrometer source.[7][8] Ammonium fluoride has also been noted to enhance signal intensity in positive ion mode for mycotoxins.[9] However, high salt concentrations can lead to ion suppression and instrument contamination. Lower salt molarity has been associated with a greater peak area.[10][11]
-
Q2: How does the mobile phase pH specifically affect the OTA-d5 signal?
A2: The mobile phase pH directly influences the chemical form of OTA-d5 in solution. OTA is a weak acid, and its ionization is suppressed at low pH.[1] By adding an acid like formic or acetic acid to the mobile phase to achieve a pH below the first pKa (~4.4), the molecule remains in its neutral, less polar form.[2][3] This has two primary benefits:
-
Improved Retention: In reversed-phase chromatography (e.g., using a C18 column), the neutral form of OTA-d5 is more retained, leading to better separation from polar matrix components and a longer, more stable retention time.[2]
-
Consistent Ionization: Maintaining a consistent pH ensures that the analyte enters the mass spectrometer source in a uniform state, leading to more stable and reproducible ionization and, consequently, a more reliable signal.
For a mobile phase without salt, the best quantification for Ochratoxin A was achieved at a low pH of approximately 3.[10][11]
Q3: Should I use acetonitrile or methanol as the organic modifier?
A3: The choice between acetonitrile (ACN) and methanol (MeOH) depends on the specific requirements of your analysis.
-
Acetonitrile (ACN) is generally preferred for OTA separation due to its lower viscosity and higher elution strength, which can lead to sharper peaks and better resolution.[4] Many established methods utilize ACN as the organic component of the mobile phase.[1][3][12]
-
Methanol (MeOH) can also be used effectively. Some methods report better resolution with methanol, particularly when combined with additives like formic acid.[5] It is also a viable eluent for OTA from immunoaffinity cleanup columns.[6]
Ultimately, the optimal solvent may need to be determined empirically for your specific column and LC-MS system.
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The carboxylic acid group on OTA-d5 may be interacting with the stationary phase. Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) by adding 0.1% formic acid or acetic acid to suppress this secondary interaction.[2][3] |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting the sample. |
| Contaminated Guard or Analytical Column | Strongly retained matrix components can interfere with peak shape. Wash the column with a strong solvent (e.g., 100% ACN or MeOH) or replace the guard column. |
| Mismatch between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Reconstitute the final extract in a solution that matches the initial mobile phase composition.[6] |
Issue: Signal Suppression or Enhancement
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Co-eluting compounds from the sample matrix can interfere with the ionization of OTA-d5 in the MS source.[13] Improve sample cleanup (e.g., using immunoaffinity columns or solid-phase extraction) to remove interferences.[6] |
| High Salt Concentration in Mobile Phase | Non-volatile salts can cause ion suppression and contaminate the MS source. If using a salt like sodium acetate, keep the concentration low (e.g., 5 mM).[10][11] Volatile buffers like ammonium formate or ammonium acetate are generally preferred for LC-MS applications.[7] |
| Mobile Phase Additives | The type and concentration of acid or buffer can impact signal. Compare additives like formic acid and acetic acid; formic acid often provides better signal intensity.[4] |
Quantitative Data Summary
The following tables summarize the impact of different mobile phase compositions on Ochratoxin A analysis, which is directly applicable to its deuterated analog, OTA-d5.
Table 1: Effect of Mobile Phase Additives and pH on OTA Signal
| Mobile Phase Composition | Key Finding | Reference |
| ACN/NaAcetate (5 mM)/MeOH/Acetic acid (pH 3); (30:40:30 v/v/v) | Resulted in the highest quantification value (peak area) for OTA. | [10][11] |
| Mobile phase without salt, pH ~3 | Achieved the best quantification value for OTA. | [10][11] |
| Acetonitrile:water (55:45 v/v), pH 2.5 | Determined as optimal conditions for HPLC analysis. | [3] |
| Acetonitrile and 0.5% aqueous acetic acid | Acidified mobile phase enhanced retention and separation. | [2] |
| Water + 0.1% formic acid vs. Methanol | Addition of 0.1% formic acid to the aqueous phase increased polarity and improved resolution. | [5] |
| Mobile phase with formic acid vs. glacial acetic acid | The response area with formic acid was significantly higher than with acetic acid. | [4] |
Table 2: Examples of Mobile Phases Used in LC-MS/MS Analysis of OTA
| Aqueous Phase (A) | Organic Phase (B) | Gradient/Isocratic | Reference |
| 1 mM ammonium acetate in water + 0.5% acetic acid + 0.1% formic acid | Methanol + 0.5% acetic acid + 0.1% formic acid | Gradient | [6] |
| 0.1% Formic acid in water | Acetonitrile | Isocratic (20:80, v/v) | [1][13] |
| Water + 0.1% formic acid + 5 mM ammonium formate | Methanol + 0.1% formic acid + 5 mM ammonium formate | Gradient | [7] |
| H₂O/MeOH/acetic acid (94/5/1) + 5 mM ammonium acetate | MeOH/H₂O/acetic acid (97/2/1) + 5 mM ammonium acetate | Gradient | [8] |
| 0.1% (v/v) acetic acid in water | Acetonitrile | Gradient | [12] |
Experimental Protocols
Protocol: General LC-MS/MS Method for OTA-d5 Analysis
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation (General):
-
Extract OTA-d5 from the sample matrix using an appropriate solvent, such as an acetonitrile/water mixture (e.g., 80:20 v/v), often acidified with formic or acetic acid.[14]
-
Perform a cleanup step to remove matrix interferences. Immunoaffinity columns (IAC) are highly effective and specific for OTA.[6][15] Solid-phase extraction (SPE) is another common option.
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent that is compatible with the initial mobile phase conditions (e.g., 50:50 methanol:water).[6]
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[7]
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[7]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B for re-equilibration.
-
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically operated in positive or negative mode. Negative mode is often used for OTA.[12]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): Select the m/z for OTA-d5 (e.g., 409.1 for [M+H]⁺).
-
Product Ions (Q3): Select characteristic fragment ions for OTA-d5. These will be shifted by +5 Da compared to the native OTA transitions (e.g., OTA transition 404.2 -> 239.0 would correspond to an OTA-d5 transition of 409.2 -> 244.0).
-
Instrument Parameters: Optimize desolvation temperature, source temperature, cone voltage, and collision energy for the specific instrument to maximize the signal for the OTA-d5 MRM transitions.
-
Visualizations
Caption: Workflow for optimizing mobile phase composition for this compound analysis.
References
- 1. Rapid Identification and Analysis of Ochratoxin-A in Food and Agricultural Soil Samples Using a Novel Semi-Automated In-Syringe Based Fast Mycotoxin Extraction (FaMEx) Technique Coupled with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines (Vintage 1959–2017) Using On-Line Solid Phase Extraction Coupled to Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. psasir.upm.edu.my [psasir.upm.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Rapid Magnetic Solid Phase Extraction Method Followed by Liquid Chromatography-Tandem Mass Spectrometry Analysis for the Determination of Mycotoxins in Cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
addressing co-eluting interferences with Ochratoxin A-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-eluting interferences encountered during the analysis of Ochratoxin A (OTA) using its deuterated internal standard, Ochratoxin A-d5 (OTA-d5).
Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences and matrix effects in the context of LC-MS/MS analysis?
A1: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), co-eluting interferences are compounds in a sample matrix that elute from the chromatography column at the same time as the analyte of interest (Ochratoxin A) and its internal standard (this compound). These interferences can affect the accuracy of the results in two primary ways:
-
Isobaric Interference: The interfering compound has the same mass-to-charge ratio (m/z) as the analyte or internal standard, leading to a falsely elevated signal.
-
Matrix Effects: Co-eluting compounds can alter the ionization efficiency of the target analyte in the mass spectrometer's ion source. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy of quantification.[1][2][3] Ion suppression is the more common phenomenon.[1] Complex matrices, such as spices, are known to cause strong ion suppression.[1][2]
Q2: Why is this compound used as an internal standard?
A2: this compound is an isotopically labeled internal standard (IL-IS). It is chemically identical to Ochratoxin A, except that five hydrogen atoms have been replaced with deuterium. This makes it an ideal internal standard because:
-
It has a slightly higher molecular weight, allowing it to be distinguished from the native OTA by the mass spectrometer.
-
It co-elutes with the native OTA, meaning it experiences the same matrix effects (ion suppression or enhancement) during analysis.
-
By comparing the signal of the known concentration of OTA-d5 to the signal of the native OTA in the sample, accurate quantification can be achieved, as the internal standard compensates for variations in sample preparation, injection volume, and matrix effects.
Q3: What are common sources of interference in Ochratoxin A analysis?
A3: Interferences are highly dependent on the sample matrix. OTA is found in a wide variety of food and feed commodities.[4][5] Common sources of interference include:
-
Complex Food Matrices: Cereals (especially wheat), spices, coffee, cocoa, and nuts are known to be complex matrices that can cause significant matrix effects.[1][2][5][6][7]
-
Metabolites: In biological samples, metabolites of OTA or other compounds can potentially co-elute and interfere with the analysis.[8] For instance, Ochratoxin α (OTα), a metabolite of OTA, may be present in poultry tissues and eggs.[9]
-
Other Mycotoxins: While LC-MS/MS is highly selective, the presence of other mycotoxins or their metabolites in a highly contaminated sample could potentially cause interference.
Q4: How can I determine if my analysis is affected by co-eluting interferences or matrix effects?
A4: Several methods can be used to assess the presence and extent of matrix effects:
-
Post-Extraction Addition: This involves comparing the peak area of a standard added to a blank sample extract with the peak area of the same standard in a clean solvent.[1][2] A significant difference in peak areas indicates the presence of matrix effects.
-
Monitoring Internal Standard Response: A significant and inconsistent deviation in the peak area of this compound across a batch of samples from the same matrix can indicate variable matrix effects.
-
Post-Column Infusion: A constant flow of the analyte is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or rises in the baseline signal at the retention time of the analyte indicate ion suppression or enhancement, respectively.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Ochratoxin A using this compound.
Problem 1: Inconsistent or low recovery of the this compound internal standard.
| Potential Cause | Recommended Solution |
| Inefficient Extraction | The extraction solvent may not be suitable for the matrix. For coffee, aqueous sodium bicarbonate solutions have been used effectively.[7] Ensure the pH and composition of the extraction solvent are optimized for your specific sample type. |
| Sample Preparation Issues | Inadequate cleanup can leave behind interfering matrix components. Consider using more rigorous cleanup techniques such as immunoaffinity columns (IAC) or solid-phase extraction (SPE).[4][10] IACs are highly specific and can produce very clean extracts.[10] |
| Degradation of the Standard | Ensure the stability of OTA-d5 in your sample and during storage. Protect standards from light and store them at the recommended temperature. |
| Pipetting or Dilution Errors | Verify the accuracy of pipettes and ensure correct dilution of the internal standard spiking solution. |
Problem 2: Significant ion suppression or enhancement is observed.
| Potential Cause | Recommended Solution |
| High Matrix Complexity | Complex matrices like spices and certain cereals are prone to causing significant matrix effects.[1][2] |
| 1. Improve Sample Cleanup: Use immunoaffinity columns (IAC) for highly selective cleanup, which can drastically reduce matrix effects.[10] Alternatively, optimize a solid-phase extraction (SPE) protocol. | |
| 2. Dilute the Sample: A "dilute and shoot" approach can be effective for some matrices, as dilution reduces the concentration of interfering compounds.[11] However, this may compromise the limits of detection. | |
| Inadequate Chromatographic Separation | If matrix components co-elute with OTA and OTA-d5, they can interfere with ionization. |
| 1. Modify the LC Gradient: Adjust the mobile phase gradient to better separate the analytes from interfering peaks. | |
| 2. Change the Analytical Column: Use a column with a different stationary phase chemistry to alter selectivity. | |
| Ion Source Contamination | A dirty ion source can exacerbate matrix effects. |
| Clean the mass spectrometer's ion source according to the manufacturer's recommendations. |
Problem 3: An unexpected peak is observed at or near the retention time of Ochratoxin A or this compound.
| Potential Cause | Recommended Solution |
| Isobaric Interference | Another compound in the sample has the same precursor and product ion masses as OTA or OTA-d5. |
| 1. Check Additional Transitions: Monitor a secondary or even tertiary MRM transition for OTA. The ratio of the primary to secondary transition should be consistent between standards and samples. A deviation in this ratio in a sample suggests an interference. | |
| 2. Improve Chromatographic Separation: As with matrix effects, modify the LC method to separate the interfering peak from the analyte peak. | |
| In-source Fragmentation of a Metabolite | A metabolite of another compound might be fragmenting in the ion source to produce an ion with the same m/z as the OTA precursor ion.[8] |
| This is a more complex issue that may require precursor ion scans or product ion scans to identify the source of the interference.[8] Adjusting ion source parameters might help minimize in-source fragmentation. | |
| Contamination | The system could be contaminated from a previous injection or a contaminated solvent. |
| Run solvent blanks to check for system contamination. If contamination is present, flush the system thoroughly. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Ochratoxin A analysis, highlighting the impact of different matrices and cleanup methods.
Table 1: Matrix Effects and Recoveries in Different Food Matrices
| Matrix | Mycotoxin | Matrix Effect (%) | Recovery (%) | Analytical Method |
| Spices | Ochratoxin A | Up to -89% (suppression)[1][2] | - | LC-MS/MS |
| Black Pepper | Ochratoxin A | -5% (suppression)[10] | 86-90%[10] | IAC Cleanup, LC-MS/MS |
| Coffee | Ochratoxin A | - | 90-98%[10] | IAC Cleanup, LC-MS/MS |
| Cheese | Ochratoxin A | No significant ME observed[11] | 75-101%[11] | Dilute and Shoot, LC-MS/MS |
| Pork Meat Products | Ochratoxin A | No significant ME observed[11] | 75-101%[11] | Dilute and Shoot, LC-MS/MS |
| Poultry Tissues/Eggs | Ochratoxin A | - | 82-109%[9] | SPE Cleanup, LC-MS/MS |
Table 2: Performance of LC-MS/MS vs. Flow Injection-MS/MS for Ochratoxin A
| Parameter | LC-MS/MS | FI-MS/MS | Reference |
| Instrument Detection Limits | 0.02–0.06 ppb | 0.12–0.35 ppb | [6] |
| Recoveries (5, 20, 100 ppb) | 100-117% | 79-117% | [6] |
| Analysis of Incurred Wheat Flour | Accurate Quantitation | Failed due to co-eluted interferences | [6] |
This table illustrates the critical role of chromatographic separation in removing interferences, which is absent in Flow Injection (FI) analysis.
Experimental Protocols
Protocol 1: General Immunoaffinity Column (IAC) Cleanup for Ochratoxin A
This protocol is a generalized procedure. Always refer to the specific IAC manufacturer's instructions.
-
Sample Extraction: Extract the homogenized sample with a suitable solvent mixture (e.g., methanol/water or acetonitrile/water).
-
Filtration and Dilution: Filter the extract and dilute it with a phosphate-buffered saline (PBS) solution to ensure compatibility with the antibody in the column.
-
Column Loading: Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 drops per second). The antibodies in the column will selectively bind to the Ochratoxin A.
-
Washing: Wash the column with water or a wash buffer (e.g., PBS) to remove unbound matrix components.[10]
-
Elution: Elute the bound Ochratoxin A from the column using a small volume of a strong organic solvent, such as methanol. This denatures the antibody, releasing the toxin.[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase or injection solvent before analysis by LC-MS/MS.
Protocol 2: Example LC-MS/MS Parameters for Ochratoxin A Analysis
These are example parameters and will require optimization for your specific instrumentation and application.
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient starting from a low percentage of Mobile Phase B, increasing to a high percentage to elute OTA, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
MS/MS Transitions (example):
-
Ochratoxin A: Precursor Ion (m/z) 402.1 -> Product Ions (m/z) 237.0, 358.0
-
This compound: Precursor Ion (m/z) 407.1 -> Product Ions (m/z) 242.0, 363.0
-
-
Instrument Settings: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
Visualizations
Caption: General workflow for Ochratoxin A analysis.
Caption: Decision tree for troubleshooting interference issues.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ochratoxin A in food commodities: A review of occurrence, toxicity, and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Flow Injection-MS/MS and LC-MS/MS for the Determination of Ochratoxin A [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Investigation of ochratoxin A in commercial cheeses and pork meat products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ochratoxin A-d5 Isotopic Purity
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the isotopic purity of Ochratoxin A-d5 (OTA-d5) standards used in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) form of Ochratoxin A, a mycotoxin that can contaminate various food products.[1][2] In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), OTA-d5 is used as an internal standard (IS). Since it is chemically and physically almost identical to the unlabeled (native) Ochratoxin A, it co-elutes during chromatography and experiences similar extraction recovery and ionization effects in the mass spectrometer.[3] This allows for the correction of variations during sample preparation and analysis, leading to more accurate and precise quantification of the native toxin.[4][5]
Q2: What is isotopic purity and why is it critical?
Isotopic purity, or isotopic enrichment, refers to the percentage of the labeled compound that contains the desired number of stable isotopes (in this case, five deuterium atoms). High isotopic purity (typically ≥98%) is critical for several reasons:[1][6]
-
Accuracy: A significant presence of the unlabeled analyte (M+0) in the internal standard solution will lead to an overestimation of the analyte's concentration in the sample.
-
Sensitivity: Impurities can interfere with the detection of low levels of the native analyte.
-
Linearity: Inconsistent isotopic distribution can affect the linearity of the calibration curve.
Q3: What are the common causes of isotopic impurity in OTA-d5 standards?
The primary causes of isotopic impurity are:
-
Incomplete Deuteration: The synthesis process may not achieve 100% incorporation of deuterium at all five labeled positions.
-
Deuterium-Hydrogen (H/D) Exchange: This is a significant concern where deuterium atoms on the standard molecule exchange with hydrogen atoms from the solvent or sample matrix. This can occur under certain conditions, such as exposure to acidic or basic solutions, or within the mass spectrometer's ion source.[3] This exchange effectively converts the labeled standard back into partially labeled or even unlabeled forms, compromising results.[3]
Q4: How is the isotopic purity of an OTA-d5 standard assessed?
The most common methods for assessing isotopic purity are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS) can be used to determine the distribution of different isotopologues (molecules with different numbers of deuterium atoms).[7][8] By comparing the signal intensity of the fully labeled OTA-d5 (M+5) to the intensities of other isotopic forms (M+4, M+3, etc.) and the unlabeled OTA (M+0), the isotopic enrichment can be calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the positions of the deuterium labels and provide insights into the isotopic purity of the standard.[7][8]
Q5: What is the difference between isotopic enrichment and species abundance?
Isotopic enrichment refers to the percentage of a specific atomic position that is occupied by the heavy isotope. Species abundance is the percentage of molecules that have a specific isotopic composition. For a d5-labeled compound with 99% isotopic enrichment, not all molecules will be the d5 species. A small percentage will exist as d4, d3, etc., due to the statistical probability of not all five positions being labeled.[9]
Q6: How should OTA-d5 standards be stored to maintain isotopic purity?
To maintain the integrity of the OTA-d5 standard, it should be stored under the conditions recommended by the manufacturer, typically:
-
At low temperatures (e.g., -20°C) to minimize degradation.[1]
-
In a tightly sealed vial to prevent solvent evaporation and contamination.
-
Protected from light if the compound is light-sensitive.
-
In a neutral, aprotic solvent (like acetonitrile) to minimize the risk of H/D exchange. Avoid storage in acidic or basic aqueous solutions.[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| High M+0 Signal in Standard | 1. Contamination of the standard with native Ochratoxin A. 2. Significant H/D exchange has occurred.[3] 3. The initial isotopic purity of the standard is low. | 1. Analyze a fresh, unopened vial of the standard. 2. Review solvent conditions; avoid acidic or basic pH. Prepare fresh dilutions in a neutral, aprotic solvent. 3. Contact the supplier for the Certificate of Analysis to confirm the specified isotopic purity. |
| Inconsistent Quantitative Results | 1. Variable H/D exchange between samples due to matrix differences. 2. Matrix effects disproportionately affecting the analyte and the internal standard.[10] 3. Inconsistent recovery during sample preparation. | 1. Ensure consistent pH across all samples and standards. 2. Evaluate matrix effects by comparing calibration curves in solvent versus matrix-matched standards. 3. Optimize the sample preparation procedure; ensure the internal standard is added at the very beginning of the process.[4] |
| Chromatographic Peak Tailing or Splitting for OTA-d5 | 1. Deuterium labeling can sometimes cause a slight shift in retention time compared to the native compound (chromatographic isotope effect).[11] 2. Column degradation or contamination. | 1. This is often acceptable if the shift is small and consistent. Ensure integration parameters are set correctly for both analyte and IS peaks. 2. Use a guard column and ensure proper mobile phase preparation. Flush or replace the analytical column if necessary. |
| Loss of OTA-d5 Signal During an Analytical Run | 1. Adsorption of the analyte to vials or parts of the LC system. 2. Degradation of the standard in the autosampler over time. 3. Increasing ion suppression from the matrix of preceding samples.[12] | 1. Use silanized vials. Check for and clean any blockages in the LC system. 2. Keep the autosampler tray cooled. Prepare fresh working standards for long runs. 3. Improve sample cleanup, adjust the chromatographic gradient to better separate the analyte from interfering matrix components, and clean the ion source. |
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Ochratoxin A Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Ionization Mode |
| Ochratoxin A | 404.1 | 239.1 | 358.1 | ESI+ |
| This compound | 409.1 | 244.1 | 363.1 | ESI+ |
| Ochratoxin A | 402.1 | 358.0 | 237.0 | ESI- |
| This compound | 407.1 | 362.0 | 242.0 | ESI- |
| Note: Specific m/z values and optimal transitions may vary slightly depending on the instrument and source conditions.[13][14][15] |
Table 2: Example of Isotopic Distribution for a d5-Labeled Standard with 99% Isotopic Enrichment
| Isotopologue Species | Number of Deuterium Atoms | Theoretical Species Abundance (%) |
| M+5 (d5) | 5 | 95.10% |
| M+4 (d4) | 4 | 4.80% |
| M+3 (d3) | 3 | 0.10% |
| M+2 (d2) | 2 | <0.01% |
| M+1 (d1) | 1 | <0.01% |
| M+0 (d0) | 0 | <0.01% |
| This table illustrates that even with high enrichment, minor populations of less-deuterated species exist. The calculation is based on a binomial expansion.[9] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by LC-MS/MS
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard in acetonitrile at a concentration of ~1 µg/mL.
-
Prepare a working solution by diluting the stock solution to ~100 ng/mL with 50:50 acetonitrile:water.
-
-
LC-MS/MS Analysis:
-
LC System: Standard reverse-phase HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute Ochratoxin A (e.g., start at 10% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive or negative mode.
-
Analysis Mode: Perform a full scan analysis over a mass range that includes the unlabeled and labeled parent ions (e.g., m/z 400-415).
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (e.g., m/z 404.1 for M+0, 405.1 for M+1, ... 409.1 for M+5 in positive mode).
-
Integrate the peak area for each extracted ion.
-
Calculate the isotopic purity as: Purity (%) = [Area(M+5) / (Sum of Areas of all isotopologues)] x 100
-
Protocol 2: Evaluation of H/D Exchange Potential
-
Incubation:
-
Prepare three separate solutions of the OTA-d5 working standard (~100 ng/mL):
-
A (Neutral): In 50:50 acetonitrile:water.
-
B (Acidic): In 50:50 acetonitrile:water with 0.5% formic acid.
-
C (Basic): In 50:50 acetonitrile:water with 0.5% ammonium hydroxide.
-
-
Incubate these solutions at room temperature for 24 hours.
-
-
Analysis:
-
Analyze each solution using the LC-MS/MS full scan method described in Protocol 1.
-
-
Evaluation:
-
Compare the isotopic distribution profiles of the three solutions.
-
A significant increase in the relative abundance of lower mass isotopologues (e.g., M+4, M+3) or the M+0 peak in the acidic or basic solutions compared to the neutral solution indicates a susceptibility to H/D exchange under those conditions.
-
Visualizations
References
- 1. Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. Ochratoxin A and AFM1 in Cheese and Cheese Substitutes: LC-MS/MS Method Validation, Natural Occurrence, and Risk Assessment [mdpi.com]
storage and handling best practices for Ochratoxin A-d5 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Ochratoxin A-d5 (OTA-d5) solutions, along with troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound solution upon receipt?
A: Upon receipt, the solution, typically in acetonitrile, should be stored at -20°C in a freezer. It is crucial to protect the solution from light by storing it in the original amber vial or by wrapping the vial in aluminum foil. Mycotoxins like Ochratoxin A can be susceptible to degradation upon exposure to light, particularly blue light.
Q2: What is the recommended solvent for this compound?
A: this compound is most commonly supplied in acetonitrile. This solvent is suitable for long-term storage and is compatible with reversed-phase liquid chromatography applications. For preparing working solutions, a mixture of acetonitrile and water is often used.
Q3: Is it necessary to bring the this compound solution to room temperature before use?
A: Yes, it is essential to allow the vial to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture into the cold solvent, which could alter the concentration of the standard over time.
Q4: Can I use a single vial of this compound solution multiple times?
A: Yes, a single vial can be used multiple times. However, to maintain the integrity of the solution, it is important to minimize the number of freeze-thaw cycles. It is recommended to aliquot the standard into smaller volumes for daily or frequent use to avoid repeated warming and cooling of the entire stock.
Q5: What type of vials should I use for storing and handling this compound solutions?
A: Amber glass vials are recommended to protect the solution from light. For preparing diluted solutions, especially for sensitive LC-MS/MS analysis, using silanized glass vials can help to minimize the adsorption of the analyte to the glass surface.
Storage and Handling Best Practices
Proper storage and handling are critical for maintaining the integrity and concentration of your this compound standard. The following table summarizes the key recommendations.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Ensures long-term stability and prevents degradation. |
| Solvent | Acetonitrile | Common solvent for mycotoxin standards, providing good stability. |
| Light Exposure | Protect from light (use amber vials or foil) | Ochratoxin A is susceptible to photodegradation. |
| Container | Amber glass vials (silanized for dilutions) | Prevents light degradation and minimizes adsorption. |
| Before Use | Equilibrate to room temperature before opening | Prevents condensation and concentration changes. |
| Aliquoting | Aliquot into smaller volumes for frequent use | Minimizes freeze-thaw cycles of the stock solution. |
| Safety | Handle in a fume hood, wear gloves and lab coat | Ochratoxin A is a potent mycotoxin. |
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound solutions, particularly in LC-MS/MS applications.
Q: I am observing a gradual decrease in the this compound signal over a series of injections. What could be the cause?
A: This could be due to several factors:
-
Adsorption: The analyte may be adsorbing to the surfaces of your vials, tubing, or injector components.
-
Solution: Use silanized glass vials for your working standards and samples. Ensure your LC system is well-maintained.
-
-
Degradation in the Autosampler: If the autosampler is not cooled, the solution may degrade over time, especially if the run is long.
-
Solution: Use a cooled autosampler set to a low temperature (e.g., 4°C).
-
-
Solvent Evaporation: If the vial caps are not sealed properly, the solvent may evaporate, leading to a change in concentration.
-
Solution: Use high-quality, well-fitting vial caps and septa.
-
Q: My this compound peak area is highly variable between injections. What should I check?
A: High variability can be caused by:
-
Injector Issues: Inconsistent injection volumes can lead to fluctuating peak areas.
-
Solution: Perform an injector performance test and ensure the syringe is functioning correctly.
-
-
Incomplete Dissolution: If the standard was not properly vortexed after thawing or dilution, it may not be homogeneous.
-
Solution: Always vortex solutions thoroughly before placing them in the autosampler.
-
-
Matrix Effects: In complex samples, co-eluting compounds can suppress or enhance the ionization of this compound.
-
Solution: Improve your sample clean-up procedure or adjust the chromatographic conditions to separate the interference.
-
Q: I am not seeing a peak for this compound. What are the possible reasons?
A: A complete loss of signal could be due to:
-
Incorrect MS/MS Transition: Double-check that you have entered the correct precursor and product ions for this compound in your instrument method.
-
Degradation of the Standard: The standard may have degraded due to improper storage (e.g., prolonged exposure to light or high temperatures).
-
Solution: Prepare a fresh dilution from your stock and re-run. If the issue persists, you may need a new stock solution.
-
-
LC or MS Malfunction: There could be a problem with the LC pump, injector, or the mass spectrometer itself.
-
Solution: Check the system for leaks, ensure there is mobile phase flow, and verify that the mass spectrometer is properly tuned and calibrated.
-
Q: I observe a slight shift in the retention time of this compound compared to the non-deuterated Ochratoxin A. Is this normal?
A: Yes, a small shift in retention time between a deuterated internal standard and its non-deuterated analog can sometimes occur. This is known as an "isotope effect" and is generally not a cause for concern as long as the peak shape is good and the integration is accurate.
Experimental Protocol: Quantification of Ochratoxin A in a Food Matrix using this compound Internal Standard
This protocol provides a general workflow for the analysis of Ochratoxin A in a solid food matrix (e.g., cereal) using this compound as an internal standard with LC-MS/MS.
1. Preparation of Standards
-
Stock Solution: Use the commercially available this compound solution (e.g., 10 µg/mL in acetonitrile).
-
Working Internal Standard (IS) Solution: Dilute the stock solution with acetonitrile to a suitable concentration (e.g., 100 ng/mL).
-
Calibration Standards: Prepare a series of calibration standards by spiking a known amount of a non-deuterated Ochratoxin A standard into a blank matrix extract. Add a constant amount of the this compound working IS solution to each calibration standard.
2. Sample Preparation
-
Extraction:
-
Weigh a homogenized sample of the food matrix (e.g., 5 g) into a centrifuge tube.
-
Add a known volume of the this compound working IS solution.
-
Add an appropriate extraction solvent (e.g., acetonitrile/water, 80:20 v/v).
-
Vortex or shake vigorously for a specified time (e.g., 30 minutes).
-
Centrifuge to separate the solid material.
-
-
Clean-up (if necessary):
-
Take an aliquot of the supernatant.
-
Perform a clean-up step to remove matrix interferences. This can be done using solid-phase extraction (SPE) or immunoaffinity columns.
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
3. LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile.
-
Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (positive is common).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ochratoxin A: Monitor at least two transitions (quantifier and qualifier).
-
This compound: Monitor the corresponding transitions for the deuterated internal standard.
-
-
4. Data Analysis
-
Integrate the peak areas for both Ochratoxin A and this compound in the calibration standards and the samples.
-
Create a calibration curve by plotting the ratio of the peak area of Ochratoxin A to the peak area of this compound against the concentration of Ochratoxin A.
-
Calculate the concentration of Ochratoxin A in the samples using the calibration curve.
Visualizations
Caption: Workflow for proper storage and handling of this compound solutions.
Caption: Decision tree for troubleshooting common signal issues.
Caption: General workflow for quantifying Ochratoxin A using an internal standard.
Technical Support Center: Quantification of Ochratoxin A (OTA) in Fatty Foods using Ochratoxin A-d5 (OTA-d5)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Ochratoxin A (OTA) in challenging fatty food matrices using Ochratoxin A-d5 (OTA-d5) as an internal standard.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental workflow.
Issue 1: Low Recovery of OTA and OTA-d5
Question: We are experiencing low recovery for both native OTA and the OTA-d5 internal standard from our fatty food samples (e.g., nuts, oils, fatty fish). What are the potential causes and solutions?
Answer: Low recovery in fatty matrices is a common challenge primarily due to inefficient extraction and matrix effects. Here’s a breakdown of potential causes and troubleshooting steps:
-
Inefficient Extraction: The high-fat content can hinder the extraction solvent's ability to partition the toxins effectively.
-
Solution 1: Solvent System Optimization. Experiment with different extraction solvent mixtures. A common starting point is a mixture of acetonitrile and water. For very fatty samples, a liquid-liquid extraction step with a non-polar solvent like hexane or pentane can be used to remove fats prior to mycotoxin extraction.[1]
-
Solution 2: Enhanced Extraction Techniques. Employing techniques like ultrasonication or high-speed homogenization can improve the extraction efficiency by increasing the contact between the sample and the solvent.
-
-
Matrix Co-extractives: Fats, lipids, and pigments extracted from the sample can interfere with the analytical process.
-
Solution 1: Immunoaffinity Column (IAC) Cleanup. IACs are highly specific and effective at isolating OTA and OTA-d5 from complex matrices.[2][3][4] They contain antibodies that bind specifically to Ochratoxins.
-
Solution 2: Dispersive Solid-Phase Extraction (d-SPE). This technique uses a sorbent material to remove interfering substances from the extract. It can be a cost-effective alternative or a complementary step to IAC.[5]
-
Experimental Protocol: Immunoaffinity Column (IAC) Cleanup
A generalized protocol for IAC cleanup is provided below. Always refer to the specific manufacturer's instructions for the columns you are using.
-
Sample Extraction:
-
Homogenize 25g of the fatty food sample.
-
Add 100 mL of an appropriate extraction solvent (e.g., acetonitrile/water 80:20 v/v).
-
Homogenize at high speed for 3 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a glass fiber filter.
-
-
Dilution:
-
Dilute a portion of the filtered extract with phosphate-buffered saline (PBS) to reduce the organic solvent concentration to a level compatible with the IAC antibodies (typically <15%).
-
-
IAC Column Loading:
-
Allow the IAC to equilibrate to room temperature.
-
Pass the diluted extract through the IAC at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Elution:
-
Elute the bound Ochratoxins with a small volume of elution solvent (e.g., methanol or acetonitrile).
-
Collect the eluate for LC-MS/MS analysis.
-
Issue 2: High Matrix Effects Leading to Inaccurate Quantification
Question: We are observing significant signal suppression or enhancement for OTA and OTA-d5 in our LC-MS/MS analysis of fatty food extracts, leading to poor accuracy and precision. How can we mitigate these matrix effects?
Answer: Matrix effects are a major hurdle in the LC-MS/MS analysis of complex samples like fatty foods. They are caused by co-eluting matrix components that affect the ionization efficiency of the target analytes in the mass spectrometer source.
-
Solution 1: Stable Isotope Dilution Assay (SIDA). The use of a stable isotope-labeled internal standard like OTA-d5 is the most effective way to compensate for matrix effects.[5][7][8] Since OTA-d5 is chemically and physically very similar to OTA, it will experience similar matrix effects. By calculating the ratio of the native analyte to the labeled internal standard, the impact of signal suppression or enhancement can be normalized.
-
Solution 2: Effective Sample Cleanup. As mentioned in the previous section, thorough sample cleanup using techniques like IAC or d-SPE is crucial to remove the interfering matrix components before they reach the LC-MS/MS system.[4][9]
-
Solution 3: Chromatographic Separation. Optimizing the LC method to achieve good chromatographic separation between the analytes of interest and the bulk of the matrix components can significantly reduce matrix effects. This may involve experimenting with different columns, mobile phases, and gradient profiles.
-
Solution 4: Dilution. Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization process.[10] However, this approach is limited by the method's sensitivity and the concentration of OTA in the sample.
Workflow for Mitigating Matrix Effects
Caption: Workflow for minimizing matrix effects in OTA quantification.
Frequently Asked Questions (FAQs)
Q1: Why is OTA-d5 a suitable internal standard for the analysis of OTA in fatty foods?
A1: OTA-d5 is considered an ideal internal standard for a Stable Isotope Dilution Assay (SIDA) for several reasons:
-
Chemical and Physical Similarity: It has the same chemical structure as OTA, with the only difference being the replacement of five hydrogen atoms with deuterium. This ensures that it behaves almost identically to the native OTA during sample preparation (extraction, cleanup) and chromatographic separation.[7][8]
-
Co-elution: OTA and OTA-d5 co-elute in the LC system, meaning they experience the same matrix effects at the same time in the mass spectrometer's ion source.
-
Mass Difference: The mass difference allows the mass spectrometer to distinguish between the native toxin and the labeled internal standard.
Q2: What are the typical recovery rates I should expect for OTA from fatty foods using IAC cleanup?
A2: With an optimized method including IAC cleanup, you can generally expect high recovery rates. While this can vary depending on the specific matrix and the entire analytical protocol, recovery rates are often reported to be high. For example, some studies have shown recovery rates for Ochratoxin A to be ≥ 90% in various food matrices.[2]
| Food Matrix | Reported Recovery Rate (%) | Reference |
| Cereals | ≥ 90 | [2] |
| Dried Fruit | ≥ 90 | [2] |
| Nuts | ≥ 90 | [2] |
| Coffee | ≥ 90 | [2] |
| Spices | ≥ 90 | [2] |
Q3: Can I reuse immunoaffinity columns to reduce costs?
A3: The reusability of immunoaffinity columns depends on the manufacturer's recommendations and the nature of the samples being analyzed. Some studies have investigated the regeneration and reuse of IACs.[6] However, for quantitative analysis in complex and fatty matrices, it is generally recommended to use a new column for each sample to avoid cross-contamination and ensure the highest accuracy and precision. Reusing columns can lead to a decrease in binding capacity and recovery over time.
Q4: What are the key parameters to consider when developing an LC-MS/MS method for OTA and OTA-d5?
A4: When developing an LC-MS/MS method, consider the following:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for OTA.[11][12]
-
MRM Transitions: Select appropriate Multiple Reaction Monitoring (MRM) transitions for both OTA and OTA-d5. For OTA, a common precursor ion is m/z 402.[11]
-
Chromatographic Column: A C18 reversed-phase column is frequently used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid or acetic acid, is typical.[11][12]
Experimental Workflow for OTA/OTA-d5 Quantification
Caption: A typical experimental workflow for OTA quantification.
References
- 1. A Review: Sample Preparation and Chromatographic Technologies for Detection of Aflatoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lctech.de [lctech.de]
- 3. aokin.de [aokin.de]
- 4. Mycotoxins' analysis: Immunoaffinity columns [biotica.gr]
- 5. Development of stable isotope dilution assays for ochratoxin A in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regeneration and Reuse of Immunoaffinity Column for Highly Efficient Clean-Up and Economic Detection of Ochratoxin A in Malt and Ginger - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of ochratoxin A in foods by a stable isotope dilution assay using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shim-pol.pl [shim-pol.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. farmaciajournal.com [farmaciajournal.com]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Ochratoxin A Analysis Using Ochratoxin A-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance parameters for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Ochratoxin A (OTA), a mycotoxin of significant health concern. The use of a stable isotope-labeled internal standard, Ochratoxin A-d5 (OTA-d5), is highlighted as a robust approach to ensure accuracy and precision in complex matrices. This document outlines detailed experimental protocols, presents comparative data in tabular format, and includes visualizations to clarify the analytical workflow and validation principles.
Introduction to Ochratoxin A and the Need for Reliable Detection
Ochratoxin A is a nephrotoxic, immunotoxic, and carcinogenic mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1][2] It can contaminate a wide range of food commodities, including cereals, coffee beans, wine, and dried fruits, posing a significant risk to human and animal health.[2][3] Regulatory bodies worldwide have established maximum permissible levels for OTA in various foodstuffs, necessitating sensitive and reliable analytical methods for its detection and quantification.
LC-MS/MS has emerged as the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to handle complex sample matrices.[4] The use of an internal standard is crucial to compensate for variations in sample preparation and instrumental response. A stable isotope-labeled internal standard, such as this compound, is chemically identical to the analyte of interest but has a different mass, making it an ideal tool for accurate quantification through isotope dilution analysis.[5][6]
Experimental Protocols
This section details the common methodologies employed in the validation of an LC-MS/MS method for OTA, incorporating the use of OTA-d5.
Sample Preparation: Extraction and Clean-up
The choice of sample preparation technique is critical for removing interfering matrix components and concentrating the analyte. Several methods have been successfully employed for the extraction of OTA from various food matrices.
-
Immunoaffinity Column (IAC) Clean-up: This is a highly selective method that utilizes antibodies specific to OTA.[2][7] The sample extract is passed through the IAC, where OTA binds to the antibodies. After washing to remove impurities, the purified OTA is eluted with a suitable solvent. This technique generally provides very clean extracts and high recoveries.[7]
-
Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent to separate OTA from the sample matrix.[1][3] Different types of SPE cartridges, such as C18 or mixed-mode phases, can be used depending on the matrix.[8][9]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, the QuEChERS method has been adapted for mycotoxin analysis.[10] It involves a simple liquid-liquid partitioning step followed by a dispersive SPE clean-up.
-
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning OTA between two immiscible liquid phases to separate it from interfering substances.[8]
A typical workflow for sample preparation is illustrated below:
LC-MS/MS Analysis
The reconstituted sample extract is injected into the LC-MS/MS system for separation and detection.
-
Liquid Chromatography (LC): A reversed-phase C18 column is commonly used for the separation of OTA. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an acidic modifier like formic acid to improve peak shape and ionization efficiency.
-
Tandem Mass Spectrometry (MS/MS): Detection is performed using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection mode involves monitoring specific precursor-to-product ion transitions for both OTA and the internal standard, OTA-d5.
Method Validation Parameters: A Comparative Overview
A comprehensive validation of the analytical method is essential to ensure the reliability of the results. The key validation parameters are summarized in the tables below, with representative data compiled from various studies.
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | Method 1 (IAC Clean-up) | Method 2 (SPE Clean-up) | Method 3 (QuEChERS) |
| **Linearity (R²) ** | >0.99[11] | >0.99[12] | >0.998[10] |
| LOD (µg/kg) | 0.01 - 0.5[7][13] | 0.27[9] | 0.1 - 1.5[10] |
| LOQ (µg/kg) | 0.05 - 1.4[5][13] | 1.0[9] | 0.3 - 5.0[10] |
Table 1: Comparison of Linearity, LOD, and LOQ for different sample preparation methods.
Accuracy (Recovery) and Precision (Repeatability)
The use of an internal standard like OTA-d5 significantly improves the accuracy and precision by correcting for analyte losses during sample preparation and for variations in instrument response.
| Matrix | Spiking Level (µg/kg) | Recovery (%) with OTA-d5 | RSDr (%) with OTA-d5 | Reference |
| Cereals | 1 - 10 | 85 - 110 | < 15 | |
| Coffee | 5 | 90 - 105 | < 10 | [14] |
| Wine | 1 - 5 | 92 - 108 | < 10 | [13] |
| Poultry Tissues | 1 - 10 | 82 - 109 | < 20 | [9][15] |
Table 2: Representative Recovery and Precision Data for OTA Analysis using OTA-d5 as an Internal Standard in Various Food Matrices.
Matrix Effect
The matrix effect is the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix. The use of a stable isotope-labeled internal standard like OTA-d5 is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar signal suppression or enhancement.
The logical relationship between these validation parameters is crucial for ensuring a robust and reliable analytical method.
Conclusion
The validation of an LC-MS/MS method for the determination of Ochratoxin A is a critical step in ensuring food safety. The use of a stable isotope-labeled internal standard, specifically this compound, is highly recommended to achieve the highest levels of accuracy and precision. This guide has provided a comparative overview of different sample preparation techniques and key validation parameters. The presented data demonstrates that with a properly validated method incorporating OTA-d5, reliable and accurate quantification of Ochratoxin A can be achieved in a variety of complex food matrices, enabling effective monitoring and control of this important mycotoxin.
References
- 1. Solid phase extraction as sample treatment for the determination of Ochratoxin A in foods: A review [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Ochratoxin A in Wheat and Maize by Solid Bar Microextraction with Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed – method transfer from the reference laboratory to regional laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of ochratoxin A in foods by a stable isotope dilution assay using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ochratoxin a: comparison of extraction methods from grapes and quantitative determination by different competitive enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Comparative Study of Different Pretreatment Methods for Ochratoxin A in Food [hnxb.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of LC-Q-TOF-MS Methodology to Determine Mycotoxin Biomarkers in Human Urine [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. shim-pol.pl [shim-pol.pl]
- 15. Istituto Zooprofilattico Sperimentale dell'Umbria e delle Marche ''Togo Rosati'' - Istituto Zooprofilattico Sperimentale dell'Umbria e delle Marche - DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR THE DETERMINATION OF OCHRATOXIN A AND ITS METABOLITE OCHRATOXIN A IN POULTRY TISSUES AND EGGS [izsum.it]
A Comparative Guide to Internal Standards for Ochratoxin A Analysis: Ochratoxin A-d5 vs. ¹³C-Ochratoxin A
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of mycotoxins, such as Ochratoxin A (OTA), is paramount in ensuring food safety and for research in toxicology and drug development. The use of internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted strategy to mitigate matrix effects and improve analytical accuracy and precision. Among the choices for isotopically labeled internal standards for OTA analysis, deuterated (Ochratoxin A-d5) and ¹³C-labeled (¹³C-Ochratoxin A) analogues are the most common. This guide provides an objective comparison of their performance based on available experimental data.
Principles of Isotope Dilution Mass Spectrometry
Isotope dilution analysis relies on the addition of a known amount of an isotopically labeled standard to a sample prior to analysis. This standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. By comparing the signal intensity of the native analyte to that of the internal standard, accurate quantification can be achieved, as both compounds experience similar extraction efficiencies and ionization suppression or enhancement in the mass spectrometer.
Performance Comparison: this compound vs. ¹³C-Ochratoxin A
While direct head-to-head comparative studies are limited in the published literature, an evaluation of individual studies utilizing either this compound or ¹³C-Ochratoxin A provides valuable insights into their performance. Generally, ¹³C-labeled internal standards are considered superior for many applications due to their identical retention times and response factors to the native analyte, and they are not susceptible to isotopic scrambling.[1]
Data Presentation: Quantitative Performance Metrics
The following table summarizes the performance data of this compound and ¹³C-Ochratoxin A as internal standards from various studies. It is important to note that the experimental conditions, matrices, and concentration levels vary between these studies, which can influence the observed performance.
| Internal Standard | Matrix | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| This compound | Milk | 15.6 - 1000 pg/mL | Not explicitly stated, but method validated according to FDA guidelines | Not explicitly stated, but method validated according to FDA guidelines | [2] |
| ¹³C₂₀-Ochratoxin A | Traditional Chinese Medicines | 0.03 - 0.19 ng/mL (LOQ) | 86.3 - 114.2 | ≤ 13.1 | [3] |
| ¹³C₂₀-Ochratoxin A | Cheese | 0.34 µg/kg (LLOQ) | 104.9 | < 20 | [4] |
| ¹³C₂₀-Ochratoxin A | Cheese | 20.00 µg/kg (ULOQ) | 101.8 | < 20 | [4] |
| ¹³C-Ochratoxin A | Corn, Oat, Grape Juice | 1, 5, 20, 100 ppb | 100 - 117 | < 9 | [5] |
| ¹³C₂₀-Ochratoxin A | Traditional Chinese Medicines | 10.0 - 200 µg/L | 90.1 - 105.8 | 1.3 - 4.1 | [6] |
Key Observations:
-
¹³C-Ochratoxin A consistently demonstrates excellent recovery rates, typically within the 85-115% range, across a variety of complex matrices including traditional Chinese medicines, cheese, corn, oat, and grape juice.[3][4][5][6]
-
The precision, as indicated by the RSD, for methods using ¹³C-Ochratoxin A is generally low, often well below 15%, highlighting the robustness and reproducibility of this internal standard.[3][4][5][6]
-
While specific recovery and RSD values for This compound were not detailed in the available search results, the study mentioning its use in milk analysis followed FDA guidelines for bioanalytical method validation, suggesting acceptable performance.[2]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for OTA analysis using both types of internal standards.
Protocol 1: Analysis of Ochratoxin A in Traditional Chinese Medicines using ¹³C₂₀-Ochratoxin A
This method demonstrates a reliable approach for the simultaneous determination of OTA and Ochratoxin B (OTB) in complex herbal matrices.[3]
-
Sample Preparation:
-
Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of extraction solvent (acetonitrile/water/acetic acid, 79/20/1, v/v/v).
-
Spike with the ¹³C₂₀-Ochratoxin A internal standard solution.
-
Vortex for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Parameters:
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A time-programmed gradient from 5% to 95% of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both native OTA and ¹³C₂₀-Ochratoxin A.
-
Protocol 2: Analysis of Ochratoxins in Milk using this compound
This protocol was developed for the quantification of aflatoxins and ochratoxins in animal milk.[2]
-
Sample Preparation:
-
To 1 mL of milk sample, add 2 mL of cold acetonitrile with 2% formic acid.
-
Spike with the internal standard mix containing this compound.
-
Vortex and centrifuge to separate the protein precipitate.
-
Transfer the acetonitrile layer to a new tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in 50% acetonitrile for injection.
-
-
UHPLC-MS/MS Parameters:
-
LC System: UHPLC system.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Specific transitions for OTA and this compound were monitored.
-
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) help to visualize the experimental processes and the rationale behind internal standard selection.
Caption: Experimental workflow for mycotoxin analysis.
Caption: Logic for internal standard selection.
Conclusion
Based on the available data, ¹³C-Ochratoxin A emerges as the more robust and reliable internal standard for the quantification of Ochratoxin A by LC-MS/MS. Its key advantages include co-elution with the native analyte and the absence of isotopic exchange phenomena, which contribute to superior accuracy and precision across a range of complex matrices. While This compound can be a viable and more cost-effective alternative, researchers should be mindful of the potential for chromatographic shifts relative to the native analyte, which may require more careful method development and validation. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. For methods requiring the highest level of confidence and robustness, ¹³C-Ochratoxin A is the recommended choice.
References
- 1. New internal 13C labeled standard Ochratoxin A | LIBIOS [libios.fr]
- 2. Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of ochratoxin A and ochratoxin B in traditional Chinese medicines by ultra-high-performance liquid chromatography-tandem mass spectrometry using [(13)C(20)]-ochratoxin A as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of 16 mycotoxins in genuine traditional Chinese medicine for five medicinal parts: Classification of analytical method based on PANI@CS extraction-UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Ochratoxin A Analysis: A Comparative Guide to Methods with and without Isotopic Internal Standards
For researchers, scientists, and drug development professionals engaged in the analysis of Ochratoxin A (OTA), the choice of analytical methodology is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of analytical methods employing the isotopically labeled internal standard, Ochratoxin A-d5 (OTA-d5), against alternative techniques. By presenting key performance characteristics, detailed experimental protocols, and a relevant biological pathway, this guide serves as a practical resource for informed decision-making in OTA analysis.
The use of an isotopically labeled internal standard, such as OTA-d5, in liquid chromatography-mass spectrometry (LC-MS/MS) methods is considered the gold standard for mycotoxin analysis. This is primarily due to its ability to effectively compensate for matrix effects and variations in sample preparation and instrument response, leading to higher accuracy and precision. However, alternative methods, including high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and LC-MS/MS with external calibration, are also widely used and offer distinct advantages in terms of cost and accessibility.
Performance Characteristics: A Side-by-Side Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key performance metrics for OTA analysis using LC-MS/MS with an isotopic internal standard versus other common methods. The data presented is a synthesis of findings from multiple studies and may vary depending on the specific matrix and experimental conditions.
| Performance Characteristic | LC-MS/MS with OTA-d5 Internal Standard | HPLC-FLD with Immunoaffinity Cleanup | LC-MS/MS with External Calibration |
| Limit of Detection (LOD) | 0.02 - 0.5 µg/kg[1][2][3] | 0.1 - 1.6 ng/mL[4][5][6] | 0.05 - 0.4 µg/kg[7] |
| Limit of Quantification (LOQ) | 0.06 - 1.4 µg/kg[1][2][3][8] | 0.3 - 4.9 ng/mL[4][5][6] | 0.1 - 1.0 µg/kg[7] |
| Recovery (%) | 86.3 - 114.2%[8] | 70 - 110%[9] | 79 - 117%[1] |
| Linearity (R²) | > 0.9990[8] | > 0.9991[5][6] | Not explicitly stated, but implied to be sufficient for quantification |
| Precision (RSDr %) | < 15%[1][8] | < 20%[9] | < 15%[1] |
| Matrix Effect | Significantly minimized[10] | Can be significant, requires extensive cleanup[11] | Can be significant, may require matrix-matched calibrants[10] |
| Specificity | High, based on mass-to-charge ratio and fragmentation | Good, but susceptible to co-eluting fluorescent compounds[4] | High, based on mass-to-charge ratio and fragmentation |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to reproducible and reliable OTA analysis. Below are representative methodologies for both LC-MS/MS with an isotopic internal standard and HPLC-FLD.
Method 1: LC-MS/MS with this compound Internal Standard
This method is highly specific and sensitive, making it suitable for complex matrices and low-level detection.
1. Sample Preparation (Extraction and Cleanup):
-
Extraction: A homogenized sample (e.g., 5 g of ground coffee or cereal) is extracted with a mixture of acetonitrile and water (e.g., 80:20, v/v) by shaking or vortexing.
-
Internal Standard Spiking: A known amount of this compound solution is added to the sample extract at the beginning of the extraction process to account for any losses during sample preparation.
-
Cleanup:
-
Immunoaffinity Chromatography (IAC): The extract is diluted with phosphate-buffered saline (PBS) and passed through an immunoaffinity column specific for OTA. The column is washed to remove interfering compounds, and OTA and OTA-d5 are then eluted with methanol.
-
Solid-Phase Extraction (SPE): Alternatively, a C18 SPE cartridge can be used for cleanup. The extract is loaded onto the conditioned cartridge, washed with a polar solvent, and the analytes are eluted with a less polar solvent like methanol or acetonitrile.[3]
-
-
Final Preparation: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[5][6]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of an acidifier like formic acid or acetic acid, is typically employed.
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is common.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is frequently used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ions for OTA and OTA-d5 are selected and fragmented, and specific product ions are monitored.
-
Method 2: HPLC with Fluorescence Detection (HPLC-FLD)
This method is a cost-effective alternative to LC-MS/MS, particularly for routine monitoring where high sample throughput is required.
1. Sample Preparation (Extraction and Immunoaffinity Cleanup):
-
Extraction: Similar to the LC-MS/MS method, the sample is extracted with an organic solvent mixture.
-
Cleanup: Immunoaffinity column cleanup is crucial for this method to reduce matrix interference and enhance sensitivity. The procedure is the same as described for the LC-MS/MS method.
-
Derivatization (Optional): In some cases, derivatization may be performed to enhance the fluorescence of OTA, though it is not always necessary.
2. HPLC-FLD Analysis:
-
High-Performance Liquid Chromatography (HPLC):
-
Fluorescence Detection (FLD):
-
Excitation Wavelength: Approximately 333 nm.
-
Emission Wavelength: Approximately 460 nm.
-
Mechanism of Ochratoxin A Toxicity: A Signaling Pathway
Understanding the toxicological effects of OTA is crucial for drug development professionals and researchers. OTA is known to induce nephrotoxicity, hepatotoxicity, and immunotoxicity, primarily through the induction of apoptosis (programmed cell death). The following diagram illustrates a key signaling pathway involved in OTA-induced apoptosis.
Caption: OTA-induced apoptosis signaling pathway.
Conclusion
The choice between an analytical method with an isotopic internal standard and an alternative method depends on the specific requirements of the analysis. For applications demanding the highest accuracy and reliability, especially in complex matrices or for regulatory purposes, LC-MS/MS with this compound is the superior choice. It effectively mitigates matrix effects and provides robust quantification.
Conversely, for routine screening, quality control, or in laboratories with limited access to mass spectrometry, HPLC-FLD with efficient immunoaffinity cleanup presents a viable and cost-effective alternative. While it may be more susceptible to matrix interferences, with proper validation and quality control measures, it can provide reliable results for many applications.
Ultimately, a thorough understanding of the performance characteristics and experimental protocols of each method, as outlined in this guide, will enable researchers and scientists to select the most appropriate approach for their specific analytical needs in the critical task of Ochratoxin A monitoring.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ochratoxin A-Induced Nephrotoxicity: Up-to-Date Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ochratoxin A-Induced Nephrotoxicity: Up-to-Date Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Transcriptome Analysis of Ochratoxin A-Induced Apoptosis in Differentiated Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Performance for Ochratoxin A Determination Utilizing Ochratoxin A-d5 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxins such as Ochratoxin A (OTA) is critical for safety and regulatory compliance. The use of a stable isotope-labeled internal standard, like Ochratoxin A-d5 (OTA-d5), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for achieving the highest accuracy and precision. This guide provides a comprehensive comparison of analytical method performance for the determination of OTA, highlighting the benefits of employing OTA-d5. We will delve into key validation parameters—linearity, limit of detection (LOD), and limit of quantitation (LOQ)—and provide detailed experimental protocols.
The Role of this compound in Enhancing Analytical Performance
This compound is a deuterated form of Ochratoxin A. In analytical chemistry, particularly for chromatographic and mass spectrometric methods, deuterated analogues of the target analyte are the preferred internal standards.[1][2][3][4] This is because their chemical and physical properties are nearly identical to the non-labeled analyte. Consequently, OTA-d5 experiences similar effects from the sample matrix and variations during sample preparation (e.g., extraction, evaporation) and analysis (e.g., ionization in the mass spectrometer).[1][2] By adding a known amount of OTA-d5 to each sample at the beginning of the workflow, it is possible to normalize the response of the native OTA, thereby correcting for any losses or signal fluctuations and significantly improving the accuracy and reliability of the quantification.
Comparative Analysis of Method Performance
The following tables summarize the linearity, LOD, and LOQ for Ochratoxin A determination using various analytical techniques. The data illustrates the superior sensitivity and performance of methods that employ advanced detection and, in the case of LC-MS/MS, often utilize a stable isotope-labeled internal standard like OTA-d5.
Table 1: Comparison of Linearity for Ochratoxin A Quantification
| Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | 0.45 - 36 | > 0.998 | [5] |
| LC-MS/MS | 0.5 - 15.10 | Not Specified | [6] |
| HPLC-FLD | 6.25 - 50 | 0.9991 | [7] |
| HPLC-FLD | 0.5 - 50 | > 0.99 | [8] |
| ELISA | 2 - 25 | Not Specified | [9] |
Table 2: Comparison of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Ochratoxin A
| Analytical Method | LOD | LOQ | Reference |
| LC-MS/MS | 0.025 ng/mL | 0.45 ng/mL (LLOQ) | [5] |
| LC-MS/MS | 0.27 µg/kg | 1.0 µg/kg | [6] |
| HPLC-FLD | 1.6 ng/mL | 4.9 ng/mL | [7] |
| HPLC-FLD | 0.5 ng/mL | Not Specified | [8] |
| ELISA | 0.43 - 0.58 µg/kg | 1.45 - 1.95 µg/kg | [9] |
LLOQ: Lower Limit of Quantitation
Experimental Protocols
Below are detailed methodologies for the determination of linearity, LOD, and LOQ, as well as a general protocol for sample analysis using LC-MS/MS with an internal standard.
Determination of Linearity, LOD, and LOQ
1. Preparation of Standard Solutions:
-
A stock solution of Ochratoxin A is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
A separate stock solution of this compound is also prepared.
-
A series of calibration standards is prepared by serially diluting the OTA stock solution to achieve a range of concentrations.
-
A fixed concentration of the OTA-d5 internal standard is added to each calibration standard.
2. Linearity Assessment:
-
Each calibration standard is injected into the analytical instrument (e.g., LC-MS/MS) in triplicate.
-
A calibration curve is constructed by plotting the ratio of the peak area of OTA to the peak area of OTA-d5 against the concentration of OTA.
-
The linearity of the method is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.[5]
3. Determination of LOD and LOQ:
-
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined from the calibration curve.
-
LOD is typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.
-
LOQ is typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.
-
Alternatively, LOD and LOQ can be determined based on the signal-to-noise ratio, with LOD being the concentration at which the signal-to-noise ratio is approximately 3:1, and LOQ at a ratio of 10:1.[8]
Sample Analysis using LC-MS/MS with OTA-d5 Internal Standard
1. Sample Preparation:
-
A known weight or volume of the sample matrix (e.g., food commodity, biological fluid) is taken.
-
A precise volume of the OTA-d5 internal standard solution is added to the sample.
-
The sample is extracted using an appropriate solvent mixture (e.g., acetonitrile/water).[6]
-
The extract may be subjected to a clean-up step, such as solid-phase extraction (SPE) or immunoaffinity chromatography, to remove interfering matrix components.[6]
-
The final extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
An aliquot of the reconstituted sample extract is injected into the LC-MS/MS system.
-
Chromatographic separation is performed on a suitable column (e.g., C18).
-
The mass spectrometer is operated in a specific mode (e.g., selected reaction monitoring) to detect and quantify the specific mass transitions for both OTA and OTA-d5.
3. Quantification:
-
The concentration of OTA in the sample is determined by calculating the ratio of the peak area of OTA to that of OTA-d5 and comparing this ratio to the calibration curve.
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for Linearity, LOD, and LOQ Determination.
Caption: Comparison of Analytical Workflows.
Conclusion
The data presented in this guide unequivocally demonstrates that LC-MS/MS methods, particularly when employing a deuterated internal standard such as this compound, offer superior sensitivity and performance for the quantification of Ochratoxin A. The use of OTA-d5 effectively mitigates matrix effects and procedural variations, leading to more accurate and reliable results, which are essential for rigorous scientific research and regulatory compliance in the pharmaceutical and food safety sectors. While other methods like HPLC-FLD and ELISA have their applications, they generally exhibit higher limits of detection and quantitation. For high-stakes applications requiring the utmost confidence in analytical data, the investment in stable isotope-labeled internal standards and LC-MS/MS technology is well-justified.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. scispace.com [scispace.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of LC-MS/MS method for the determination of Ochratoxin A and its metabolite Ochratoxin α in poultry tissues and eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Ochratoxin A in Wheat and Maize by Solid Bar Microextraction with Liquid Chromatography and Fluorescence Detection [mdpi.com]
- 8. Simultaneous Quantitative Assessment of Ochratoxin A, Patulin, 5-Hydroxymethylfurfural, and Bisphenol A in Fruit Drinks Using HPLC with Diode Array-Fluorimetric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Ochratoxin A in 90 spice and herb samples using the ELISA method - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Isotope Dilution for Precise Ochratoxin A Quantification: A Comparative Analysis with Ochratoxin A-d5
For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxins like Ochratoxin A (OTA) is paramount for ensuring food safety and for toxicological studies. This guide provides a comparative analysis of the accuracy and precision of OTA quantification, highlighting the significant advantages of using a stable isotope-labeled internal standard, Ochratoxin A-d5 (OTA-d5), particularly in complex matrices.
The use of stable isotope dilution assays (SIDA) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for accurate mycotoxin analysis. This approach effectively mitigates the challenges posed by matrix effects, which can lead to significant underestimation or overestimation of analyte concentrations when using traditional external standard calibration.[1][2]
The Challenge of Matrix Effects in OTA Analysis
Matrix effects, caused by co-eluting endogenous components of the sample, can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[3] Studies have shown that external calibration for OTA quantification can result in values that are 18–38% lower than the certified value, primarily due to ion suppression in complex sample extracts.[1][2] This highlights the critical need for a robust method that can compensate for these matrix-induced variations.
The Role of this compound as an Internal Standard
This compound (OTA-d5) is a deuterated analog of OTA. Being chemically and physically almost identical to the native analyte, it co-elutes during chromatography and experiences similar matrix effects.[4] By adding a known amount of OTA-d5 to the sample prior to extraction and analysis, the ratio of the native analyte to the labeled internal standard is measured. This ratio remains constant even if analyte is lost during sample preparation or if matrix effects occur, thus enabling highly accurate and precise quantification.[1]
Comparative Performance: With and Without OTA-d5
The following tables summarize the quantitative data from various studies, comparing key validation parameters for OTA quantification with and without the use of a stable isotope-labeled internal standard like OTA-d5.
Table 1: Comparison of Accuracy (Recovery) in Different Matrices
| Matrix | Method | Recovery (%) | Reference |
| Wheat | External Calibration | 62-82% | [1][2] |
| Wheat | Isotope Dilution (¹³C₆-OTA) | Within certified range (94-106%) | [1][2] |
| Animal Feed | Immunoaffinity Cleanup & HPLC-FLD | 47-124% | |
| Pig & Poultry Matrices | LC-MS/MS with ¹³C-labeled IS | 80-120% | [5] |
| Foods | SIDA with ²H₅-OTA | Low bias of 2.1% from certified values | [6][7] |
| Muscle | SIDA-UHPLC-MS/MS | 92-107% | [8] |
Table 2: Comparison of Precision (Relative Standard Deviation - RSD)
| Matrix | Method | Precision (RSD%) | Reference |
| Animal Feed | Immunoaffinity Cleanup & HPLC-FLD | Reproducibility (RSDR): 13.5-14.6% | |
| Pig & Poultry Matrices | LC-MS/MS with ¹³C-labeled IS | ≤ 15% | [5] |
| Foods | SIDA with ²H₅-OTA | Inter-assay CV: 3.6% | [6][7] |
| Cereals | C18 SPE & HPLC-FLD | Reproducibility: 10.3% | [9] |
| Traditional Chinese Medicines | UHPLC-MS/MS with ¹³C₂₀-OTA | ≤ 13.1% | [10] |
Table 3: Comparison of Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Foods | SIDA with ²H₅-OTA | 0.5 | 1.4 | [6][7] |
| Muscle | SIDA-UHPLC-MS/MS | 0.3 | 1.0 | [8] |
| Wine | Diastereomeric Dilution Assay (HPLC-FLD) | 0.002 (mg/L) | 0.005 (mg/L) | [11] |
| Flour | Diastereomeric Dilution Assay (HPLC-FLD) | 0.029 | 0.072 | [11] |
| Animal Milk | UHPLC-MS/SRM with OTA-D5 | - | 7.8-15.6 (pg/mL) | [12] |
| Spices | Immunoaffinity Cleanup & LC-MS/MS | - | 0.40 | [13] |
Experimental Protocols
General Experimental Workflow for OTA Quantification using OTA-d5
The following diagram illustrates a typical workflow for the quantification of Ochratoxin A using this compound as an internal standard.
Caption: Workflow for OTA quantification using an internal standard.
Detailed Methodologies
1. Sample Preparation and Extraction (General Protocol)
-
Sample Homogenization: Solid samples (e.g., cereals, coffee, animal tissues) are finely ground to ensure homogeneity.[5]
-
Spiking with Internal Standard: A known amount of this compound solution is added to the homogenized sample. It is crucial that the internal standard is added before the extraction step to account for any losses during sample preparation.[1]
-
Extraction: The sample is extracted with a suitable solvent mixture, commonly acetonitrile/water or methanol/water, often with the addition of an acid like formic acid to improve extraction efficiency.[5][12] The mixture is typically shaken or vortexed, followed by centrifugation to separate the solid and liquid phases.
-
Clean-up (Optional but Recommended): To remove interfering matrix components, the extract is often subjected to a clean-up step. Common techniques include:
-
Evaporation and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the LC-MS/MS mobile phase.[13]
2. LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small percentage of formic acid or ammonium formate to improve peak shape and ionization.[12]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, usually operated in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both OTA and OTA-d5 are monitored. This provides high selectivity and sensitivity.
3. Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of the native OTA to the peak area of OTA-d5 against the concentration of OTA in a series of calibration standards.
-
Calculation: The concentration of OTA in the sample is determined by calculating the OTA/OTA-d5 peak area ratio from the sample analysis and interpolating the concentration from the calibration curve.
Alternative Methods for OTA Quantification
While the use of stable isotope-labeled internal standards is considered the gold standard, other methods are also employed:
-
External Standard Calibration: This method relies on a calibration curve generated from standards prepared in a clean solvent. As discussed, it is highly susceptible to matrix effects and can lead to inaccurate results.[1][2]
-
Matrix-Matched Calibration: To compensate for matrix effects, calibration standards are prepared in a blank matrix extract that is free of the analyte. This can be effective but requires a true blank matrix, which is not always available.
-
Standard Addition: The sample is divided into several aliquots, and increasing amounts of a standard are added to each. This method can be accurate but is more laborious and time-consuming.
-
Diastereomeric Dilution Assay (DIDA): This method uses a non-natural diastereomer of OTA as an internal standard. It has shown promise with very low limits of detection.[11]
-
Immunoassays (e.g., ELISA): These methods are often used for rapid screening due to their high throughput and ease of use. However, they can be prone to cross-reactivity and may require confirmation by a chromatographic method.[15]
Conclusion
The evidence strongly supports the use of this compound as an internal standard for the accurate and precise quantification of Ochratoxin A in a variety of complex matrices. The stable isotope dilution assay effectively compensates for matrix effects and analyte losses during sample preparation, leading to more reliable and defensible data. While alternative methods exist, the use of a stable isotope-labeled internal standard coupled with LC-MS/MS remains the most robust and accurate approach for regulatory compliance, food safety assessment, and toxicological research.
References
- 1. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - NRC Publications Archive - Canada.ca [publications-cnrc.canada.ca]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. U-[13C20]-Ochratoxin A | LIBIOS [libios.fr]
- 5. Toolbox for the Extraction and Quantification of Ochratoxin A and Ochratoxin Alpha Applicable for Different Pig and Poultry Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of ochratoxin A in foods by a stable isotope dilution assay using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of ochratoxin A and ochratoxin B in traditional Chinese medicines by ultra-high-performance liquid chromatography-tandem mass spectrometry using [(13)C(20)]-ochratoxin A as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Comparison of Clean-Up Methods for Ochratoxin A on Wine, Beer, Roasted Coffee and Chili Commercialized in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Inter-Laboratory Validation of Ochratoxin A Analysis: A Comparative Guide to the Use of Ochratoxin A-d5 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of mycotoxins such as Ochratoxin A (OTA) is paramount for ensuring food safety and for toxicological studies. The use of a stable isotope-labeled internal standard, such as Ochratoxin A-d5 (OTA-d5), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to enhance the reliability of analytical results. This guide provides an objective comparison of the performance of OTA analysis using OTA-d5 as an internal standard, supported by data from inter-laboratory and single-laboratory validation studies.
Performance Characteristics of OTA Analysis with Isotope Dilution
The use of an isotopically labeled internal standard, such as OTA-d5 or ¹³C-OTA, is a key strategy to compensate for matrix effects and variations during sample preparation and analysis, leading to improved accuracy and precision.[1] A stable isotope dilution assay (SIDA) using [2H5]-OTA has been shown to be an effective method for the quantification of OTA in various food matrices.[2][3]
Below is a summary of performance data from validation studies that employed isotope dilution for OTA analysis.
| Food Matrix | Spiking Level (µg/kg) | Recovery (%) | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) | Reference |
| Infant Cereal | 0.5 | 95 | 10 | 14 | [4][5] |
| Spices | 10 | 98 | 7 | 10 | [4][5] |
| Dried Fruits | 2 | 92 | 12 | 18 | [4][5] |
| Nuts | 5 | 105 | 8 | 12 | [4][5] |
| Pig Feed | Not Specified | ~55 (without IS), Corrected with ¹³C-OTA | Not Specified | Not Specified | [1] |
| Coffee & Cocoa | 0.4, 2.0, 6.0 | 86-98 | 1.0-2.1 | Not Specified | [6] |
| Poultry Tissues | 1 and 10 | 82-109 | ≤ 20 | Not Specified | [7][8] |
| Animal Feed | 76 and 305 | 79-82 | 3.1-4.7 | 13.5-14.6 | |
| Pet Food (Dry/Wet) | 1-5 | 75.6-83.1 | 3.5-6.1 | 5.0-15.0 | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline typical experimental protocols for OTA analysis using an isotope dilution assay with LC-MS/MS.
Sample Preparation and Extraction
A common approach for the extraction of OTA from solid food matrices involves the following steps:
-
Homogenization : The food sample is first homogenized to ensure a representative analytical portion.
-
Spiking with Internal Standard : A known amount of this compound (or another stable isotope-labeled OTA) is added to the homogenized sample prior to extraction. This is a critical step in the isotope dilution method.
-
Extraction : The sample is then extracted with a suitable solvent mixture. A common extraction solvent is a mixture of acetonitrile and water.[7][8] For some matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach may be employed.[4][5]
-
Purification : The crude extract is often purified to remove interfering matrix components. This can be achieved using:
LC-MS/MS Analysis
The purified extract is then analyzed by LC-MS/MS. The following are typical instrumental parameters:
-
Liquid Chromatography (LC) :
-
Column : A reversed-phase C18 column is commonly used for the separation of OTA.
-
Mobile Phase : A gradient elution with a mixture of water and methanol or acetonitrile, often with an acidic modifier like formic acid, is employed.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization : Electrospray ionization (ESI) in the positive or negative ion mode is typically used.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring the transition of the precursor ion (the molecular ion of OTA or OTA-d5) to a specific product ion.
-
Visualizing the Workflow and Validation Process
To better illustrate the experimental and logical processes, the following diagrams were generated using Graphviz.
References
- 1. Toolbox for the Extraction and Quantification of Ochratoxin A and Ochratoxin Alpha Applicable for Different Pig and Poultry Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of ochratoxin A in foods by a stable isotope dilution assay using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Mycotoxins Determination in Food by LC-MS/MS: An International Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Development and validation of LC-MS/MS method for the determination of Ochratoxin A and its metabolite Ochratoxin α in poultry tissues and eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to HPLC-FLD and LC-MS/MS Methods for Ochratoxin A Analysis Featuring Ochratoxin A-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical techniques for the quantification of Ochratoxin A (OTA): High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ochratoxin A-d5 (OTA-d5), is a key component in achieving accurate and reliable results, particularly in complex matrices. This document outlines the experimental protocols, presents a comparative analysis of their performance, and visualizes the analytical workflows and detection principles.
Experimental Protocols
A robust analytical method for Ochratoxin A requires meticulous sample preparation to remove interfering matrix components and to concentrate the analyte. The use of an internal standard, such as this compound, is critical for correcting analytical variability during sample preparation and analysis.
Sample Preparation and Extraction
A generalized sample preparation workflow applicable to both HPLC-FLD and LC-MS/MS is outlined below. The internal standard, this compound, should be added to the sample at the beginning of the extraction process to compensate for any analyte loss.
-
Extraction : Samples are typically extracted using a solvent mixture such as acetonitrile/water or methanol/water.[1][2] For some matrices, a pH adjustment with an acid like formic acid or sodium bicarbonate solution is performed to improve extraction efficiency.
-
Cleanup : The crude extract is then purified to remove co-extracted matrix components that could interfere with the analysis. Common cleanup techniques include:
-
Elution and Reconstitution : The purified Ochratoxin A is eluted from the cleanup column, typically with methanol. The eluate is then evaporated to dryness and reconstituted in a suitable solvent, usually the mobile phase used for the chromatographic separation.[1][3]
HPLC-FLD Method
High-Performance Liquid Chromatography with Fluorescence Detection is a widely used technique for the quantification of Ochratoxin A due to the molecule's native fluorescence.
-
Principle : The method relies on the excitation of Ochratoxin A at a specific wavelength, which then emits light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the analyte.
-
Instrumentation : An HPLC system equipped with a fluorescence detector is required.
-
Chromatographic Conditions :
-
Fluorescence Detector Settings :
-
Excitation Wavelength (λex) : Approximately 333 nm.
-
Emission Wavelength (λem) : Approximately 460-467 nm.[7]
-
LC-MS/MS Method
Liquid Chromatography with Tandem Mass Spectrometry is a highly sensitive and specific method, often considered the gold standard for mycotoxin analysis.[8][9]
-
Principle : This technique combines the separation power of liquid chromatography with the high selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a high degree of certainty in identification and quantification.
-
Instrumentation : An LC system coupled to a tandem mass spectrometer (typically a triple quadrupole) is used.
-
Chromatographic Conditions : The chromatographic conditions are often similar to those used for the HPLC-FLD method.
-
Mass Spectrometry Settings :
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is commonly used.[8]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Ochratoxin A and the internal standard, this compound. This provides high specificity and reduces matrix interference.[10]
-
Data Presentation: Performance Comparison
The choice between HPLC-FLD and LC-MS/MS often depends on the specific application, required sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters for both methods based on published data.
| Parameter | HPLC-FLD | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 0.081 - 0.9 µg/kg[1][11] | 0.02 - 0.5 µg/kg[12][13] | LC-MS/MS generally offers lower detection limits. |
| Limit of Quantification (LOQ) | 0.3 - 2.5 µg/kg[1][14] | 0.1 - 1.4 µg/kg[13][14] | LC-MS/MS is typically more sensitive.[14] |
| Linearity (R²) | > 0.99[7] | > 0.99[10] | Both methods demonstrate excellent linearity. |
| Accuracy (Recovery %) | 79.5 - 94%[11][14] | 80 - 117%[2][12] | Both methods provide good accuracy, especially with an internal standard. |
| Precision (RSD %) | < 15%[7] | < 15%[2][12] | Both methods show good repeatability. |
| Specificity/Selectivity | Good, but susceptible to matrix interference. | Excellent, highly specific due to MRM transitions.[8][14] | LC-MS/MS is superior in complex matrices, reducing the risk of false positives.[9][14] |
| Cost & Complexity | Lower initial cost, less complex to operate. | Higher initial investment, requires more specialized expertise. | HPLC-FLD is more accessible for routine screening. |
Visualizations: Workflows and Principles
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental principles of detection for both analytical methods.
Caption: Cross-validation workflow for Ochratoxin A analysis.
Caption: Principles of HPLC-FLD and LC-MS/MS detection for Ochratoxin A.
Conclusion
Both HPLC-FLD and LC-MS/MS are powerful techniques for the quantification of Ochratoxin A.
-
HPLC-FLD is a robust and cost-effective method suitable for routine analysis and screening of less complex matrices. Its sensitivity is adequate for many regulatory limits.
-
LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for complex matrices, trace-level detection, and confirmatory analysis.[8][9][14] The ability to monitor specific MRM transitions significantly reduces the likelihood of false positives.[14]
The incorporation of a deuterated internal standard like This compound is highly recommended for both methods, but it is particularly crucial for LC-MS/MS to correct for matrix effects and ensure the highest level of accuracy and precision in quantification.[15] The choice of method will ultimately depend on the specific analytical requirements, including the sample matrix, required detection limits, and available resources.
References
- 1. Determination of Ochratoxin A in Wheat and Maize by Solid Bar Microextraction with Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toolbox for the Extraction and Quantification of Ochratoxin A and Ochratoxin Alpha Applicable for Different Pig and Poultry Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparing of two different detection methods (HPLC and LC-MS/MS) for the determination and confirmation of ochratoxin A in liquorice extract powder [journal.standard.ac.ir]
- 10. Analysis of the Carry-Over of Ochratoxin A from Feed to Milk, Blood, Urine, and Different Tissues of Dairy Cows Based on the Establishment of a Reliable LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vup.sk [vup.sk]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. journal.standard.ac.ir [journal.standard.ac.ir]
- 15. Quantification of aflatoxin and ochratoxin contamination in animal milk using UHPLC-MS/SRM method: a small-scale study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Ochratoxin A Analysis: A Comparative Guide to Proficiency Testing Schemes Utilizing Ochratoxin A-d5
For researchers, scientists, and drug development professionals engaged in the critical analysis of Ochratoxin A (OTA), participation in proficiency testing (PT) schemes is a cornerstone of quality assurance. This guide provides a comparative overview of available PT schemes for OTA analysis, with a special focus on methods leveraging the precision of Ochratoxin A-d5 as an internal standard. By presenting experimental data and detailed protocols, this guide aims to empower laboratories to make informed decisions when selecting a PT scheme and to enhance the accuracy and reliability of their OTA quantification.
Ochratoxin A, a mycotoxin with nephrotoxic, immunotoxic, and carcinogenic properties, is a significant contaminant in a variety of food and feed commodities, including cereals, coffee, spices, and wine. Regulatory bodies worldwide have established maximum permissible levels for OTA, necessitating robust and accurate analytical methods for its detection and quantification. The use of a deuterated internal standard, such as this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a widely accepted strategy to compensate for matrix effects and variations in sample preparation and instrument response, thereby improving method accuracy and precision.
Comparison of Proficiency Testing Schemes for Ochratoxin A
Proficiency testing is an essential external quality assessment tool that allows laboratories to compare their analytical performance against their peers and a reference value. Several organizations offer PT schemes for mycotoxin analysis, including OTA. Below is a summary of performance data from various PT rounds, providing insights into the expected performance for OTA analysis in different matrices.
| PT Provider/Round | Matrix | Assigned Value (µg/kg) | No. of Labs | Satisfactory Z-Scores (|z| ≤ 2) (%) | RSDR (%)[1] | | ---------------------------- | -------------- | ---------------------- | ----------- | ------------------------------------- | ----------------- | | EURL-MP 2023[1] | Maize Flour | 1.84 | 49 | 96 | 18.5 | | EURL-MP 2023[1] | Cocoa Powder | 5.23 | 49 | 96 | 26.3 | | FAPAS (Representative) | Coffee | Varies | Varies | Typically >80 | Varies | | FAPAS (Representative) | Spices | Varies | Varies | Typically >80 | Varies | | BIPEA (Representative) | Cereals | Varies | Varies | Data not publicly detailed | Varies | | Romer Labs (Representative) | Wheat | Varies | Varies | Data not publicly detailed | Varies |
Note: Data for FAPAS, BIPEA, and Romer Labs are representative as specific round reports are often proprietary. RSDR (Relative Standard Deviation of Reproducibility) is a measure of the inter-laboratory precision.
The Role of this compound in Enhancing Analytical Performance
The use of a stable isotope-labeled internal standard, such as this compound, is a key factor in achieving high-quality results in LC-MS/MS analysis. By mimicking the chemical behavior of the native OTA analyte during sample extraction, cleanup, and ionization, OTA-d5 effectively corrects for variations that can lead to inaccurate quantification. An interlaboratory comparison study highlighted the benefits of using internal standards, showing a higher percentage of satisfactory z-scores for laboratories employing a stable isotope dilution assay (SIDA) compared to those using recovery correction alone.
Experimental Protocol: LC-MS/MS Analysis of Ochratoxin A in Cereals using this compound
This section provides a detailed methodology for the quantification of Ochratoxin A in cereal matrices using LC-MS/MS with this compound as an internal standard.
1. Scope: This method is applicable for the quantitative determination of Ochratoxin A in cereal grains and flours.
2. Principle: Ochratoxin A and the internal standard this compound are extracted from the sample with an acidified acetonitrile/water solution. The extract is then diluted and directly injected into an LC-MS/MS system for separation and detection.
3. Reagents and Materials:
-
Ochratoxin A standard
-
This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
4. Sample Preparation:
-
Weigh 5.0 ± 0.1 g of a homogenized cereal sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution (e.g., 50 µL of a 100 µg/L solution to achieve a final concentration of 1 µg/kg in the sample).
-
Allow the sample to stand for 15 minutes to allow for equilibration between the internal standard and the matrix.
-
Add 20 mL of an extraction solvent consisting of acetonitrile/water/formic acid (80:19:1, v/v/v).
-
Vortex the tube vigorously for 20 minutes.
-
Centrifuge the tube at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Parameters:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode (OTA is often analyzed in positive mode)
-
MRM Transitions:
-
Ochratoxin A: e.g., m/z 404.1 > 239.1 (quantifier), m/z 404.1 > 358.1 (qualifier)
-
This compound: e.g., m/z 409.1 > 244.1
-
6. Quantification: Quantification is performed by constructing a calibration curve using standards of Ochratoxin A at various concentrations, with a fixed amount of this compound added to each standard. The ratio of the peak area of Ochratoxin A to the peak area of this compound is plotted against the concentration of Ochratoxin A.
Visualizing the Workflow and Logical Relationships
To further clarify the experimental process and the logic behind proficiency testing, the following diagrams are provided.
Caption: Experimental workflow for Ochratoxin A analysis.
Caption: Logical flow of a proficiency testing scheme.
By understanding the nuances of different proficiency testing schemes and adopting robust analytical methodologies that incorporate deuterated internal standards like this compound, laboratories can significantly enhance the quality and reliability of their Ochratoxin A analysis, contributing to greater food safety and consumer protection.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Ochratoxin A-d5
For researchers, scientists, and drug development professionals, the proper handling and disposal of analytical standards like Ochratoxin A-d5 is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Ochratoxin A is classified as a possible human carcinogen (Group 2B) and is a potent nephrotoxin. The deuterated form, this compound, dissolved in acetonitrile, presents a dual hazard due to the toxicity of the mycotoxin and the flammability and toxicity of the solvent.
Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
Disposal Procedure: A Two-Step Approach
The recommended procedure for the disposal of this compound in acetonitrile involves chemical degradation of the mycotoxin followed by the proper disposal of the hazardous solvent waste.
Step 1: Chemical Degradation of this compound
Two primary methods can be employed for the chemical inactivation of Ochratoxin A in a laboratory setting: alkaline hydrolysis and oxidation with sodium hypochlorite.
Method A: Alkaline Hydrolysis with Sodium Hydroxide (NaOH)
Under strongly alkaline conditions (pH > 12), the amide bond of Ochratoxin A is hydrolyzed, yielding the less toxic Ochratoxin α and phenylalanine.[1]
Experimental Protocol:
-
Preparation: In a designated chemical fume hood, prepare a 2M solution of sodium hydroxide (NaOH).
-
Neutralization: For every 1 mL of this compound in acetonitrile solution, slowly add 1 mL of the 2M NaOH solution in a suitable, labeled, and sealed waste container. This will raise the pH sufficiently to initiate hydrolysis.
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours at room temperature to ensure complete degradation.
-
Verification (Optional but Recommended): Before proceeding to the next step, a small, neutralized sample of the waste can be analyzed by a suitable analytical method (e.g., HPLC-FLD) to confirm the absence of this compound.
| Parameter | Value | Reference |
| Reagent | Sodium Hydroxide (NaOH) | [1] |
| Final pH | > 12 | [1] |
| Reaction Time | ≥ 24 hours | N/A |
| Temperature | Room Temperature | N/A |
Method B: Oxidation with Sodium Hypochlorite (NaOCl)
Solutions of Ochratoxin A can be completely degraded by treatment with an excess of sodium hypochlorite solution, commonly known as bleach.
Experimental Protocol:
-
Preparation: In a chemical fume hood, use a commercial bleach solution containing at least 5% sodium hypochlorite.
-
Treatment: For every 1 mL of this compound in acetonitrile solution, add 5 mL of the sodium hypochlorite solution to a designated, labeled, and sealed waste container. This ensures an excess of the oxidizing agent.
-
Reaction Time: Allow the mixture to react for a minimum of 2 hours at room temperature.
-
Caution: The reaction of sodium hypochlorite with acetonitrile can be exothermic and may produce hazardous byproducts. Perform this procedure slowly and in a well-ventilated fume hood. Do not mix with acids, as this will release toxic chlorine gas.[2]
| Parameter | Value | Reference |
| Reagent | Sodium Hypochlorite (NaOCl) | |
| Concentration | >5% solution (commercial bleach) | N/A |
| Ratio (Waste:Bleach) | 1:5 | N/A |
| Reaction Time | ≥ 2 hours | [3][4] |
| Temperature | Room Temperature | N/A |
Step 2: Disposal of the Decontaminated Solvent Waste
After the chemical degradation of this compound, the remaining acetonitrile solution is still considered hazardous waste and must be disposed of accordingly.
-
Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste: Acetonitrile" and includes the date of accumulation.[5]
-
Storage: Store the sealed waste container in a designated, cool, and well-ventilated area, away from ignition sources.[5][6]
-
Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[6][7] Do not pour acetonitrile down the drain. [5]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound in acetonitrile.
By adhering to these procedures, laboratories can ensure the safe and effective disposal of this compound, fostering a secure research environment and maintaining compliance with safety regulations.
References
- 1. Comprehensive study on the degradation of ochratoxin A in water by spectroscopic techniques and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 3. Comparative Studies on the Detoxification of Aflatoxins by Sodium Hypochlorite and Commercial Bleaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative studies on the detoxification of aflatoxins by sodium hypochlorite and commercial bleaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 6. journals.asm.org [journals.asm.org]
- 7. Enzymatic Degradation of Ochratoxin A: The Role of Ultra-Pure Water - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Ochratoxin A-d5
This guide provides critical safety and logistical information for laboratory personnel handling Ochratoxin A-d5. Adherence to these procedures is essential to minimize exposure risk and ensure a safe working environment. Ochratoxin A is a mycotoxin that is a suspected human carcinogen and can cause damage to the kidneys and unborn children.[1][2][3] The deuterated form, this compound, should be handled with the same precautions as the parent compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound in both solid and solution forms.
| Body Part | PPE Specification | Purpose | Standard |
| Respiratory | NIOSH-approved N95 or higher-rated respirator for solids. For solutions, a respirator with cartridges suitable for organic vapors and particulates is recommended, especially if not handled in a fume hood.[4] | To prevent inhalation of airborne particles or aerosols.[4][5] | NIOSH/MSHA approved |
| Eyes | Chemical splash goggles that provide a complete seal around the eyes.[4][5][6] | To protect eyes from dust particles and splashes of solutions.[5] | ANSI Z87.1 |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber), disposable.[5][6] | To prevent skin contact. | ASTM F739 |
| Body | Disposable, fire-retardant laboratory coat or coveralls.[5][7] | To protect skin and clothing from contamination.[4] | NFPA 2112 |
| Feet | Closed-toe shoes and disposable shoe covers.[5] | To prevent contamination of personal footwear. | - |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the standard operating procedures for the safe handling of this compound from receipt to use.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Don the appropriate PPE (gloves and lab coat) before handling the package.
-
Store this compound in a designated, locked, and well-ventilated secure area away from incompatible materials.[1][3]
-
The storage temperature should be as recommended by the supplier, typically -20°C.
-
Maintain a detailed inventory of the toxin.
2.2. Preparation and Use (Working with Solid this compound)
-
All work with solid this compound must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of the powder.[3]
-
Before starting, ensure all necessary equipment and materials, including waste disposal bags, are within the containment area.
-
Wear full PPE as specified in the table above.
-
Carefully weigh the required amount of this compound. Use a microbalance inside the fume hood if possible.
-
When preparing solutions, add the solvent slowly to the solid to avoid generating dust.
2.3. Handling this compound Solutions
-
Handle all solutions containing this compound within a chemical fume hood.[3]
-
Use appropriate chemical-resistant gloves and eye protection.
-
Avoid creating aerosols.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
3.1. Decontamination
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Effective decontamination can be achieved using solutions such as 2% potassium carbonate at 90°C for 10 minutes or other alkaline solutions.[8]
3.2. Waste Disposal
-
Solid Waste: All disposable PPE (gloves, lab coats, shoe covers, respirators), contaminated wipes, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant waste container. Do not pour this compound waste down the drain.[3]
-
Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1]
Emergency Procedures
4.1. Spills
-
Evacuate the area and prevent entry.
-
Wearing full PPE, cover the spill with an absorbent material.
-
For solid spills, gently sweep the material into a hazardous waste container. Avoid creating dust.[1]
-
For liquid spills, absorb the solution with an inert material and place it in a hazardous waste container.
-
Decontaminate the spill area thoroughly.
4.2. Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.fi [fishersci.fi]
- 4. youtube.com [youtube.com]
- 5. Agricultural Mycotoxin Exposure Requires Proper PPE for Mold Remediation [int-enviroguard.com]
- 6. solutionsstores.com [solutionsstores.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Ochratoxin A: Overview of Prevention, Removal, and Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
